cIAP1 ligand 2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H40N4O6S |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41) |
InChIキー |
WAZFEKJBUJBBQP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of cIAP1 Ligands in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligands, a class of therapeutic agents also known as SMAC mimetics, in the induction of apoptosis. Evasion of programmed cell death is a hallmark of cancer, and the Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, making them attractive targets for cancer therapy.[1][2] cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a crucial member of the IAP family that, along with its close homolog cIAP2, plays a pivotal role in cell survival and inflammation signaling pathways.[3]
Introduction to cIAP1 and SMAC Mimetics
cIAP1 is an E3 ubiquitin ligase that regulates apoptosis and the NF-κB signaling pathway.[4] It contains three Baculoviral IAP Repeat (BIR) domains, which are essential for its protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) domain that confers its E3 ligase activity.[3] Under normal physiological conditions, cIAP1 is involved in the regulation of the canonical and non-canonical NF-κB pathways and can inhibit apoptosis, in part by ubiquitinating and targeting pro-apoptotic proteins for degradation.[4][3][5]
SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO is an endogenous mitochondrial protein that is released into the cytoplasm in response to apoptotic stimuli.[2][6] It promotes apoptosis by binding to and antagonizing IAP proteins, thereby liberating caspases from their inhibitory effects.[2][6] SMAC mimetics are small molecules designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of mature SMAC, which is responsible for its interaction with the BIR domains of IAPs.[2][7] These compounds, referred to here as cIAP1 ligands, act as potent antagonists of cIAP1, cIAP2, and XIAP (X-linked Inhibitor of Apoptosis Protein).[2][7] While the term "cIAP1 ligand 2" is not a standardized nomenclature, it represents a compound within this class of SMAC mimetics.
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism by which cIAP1 ligands induce apoptosis is through the binding to the BIR domains of cIAP1 and cIAP2. This interaction triggers a conformational change in the cIAP proteins, stimulating their E3 ubiquitin ligase activity and leading to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[4][8] The degradation of cIAP1 has two major consequences that converge to promote apoptotic cell death: stabilization of NIK and subsequent activation of the non-canonical NF-κB pathway, and sensitization of cells to TNFα-induced apoptosis.
Activation of the Non-Canonical NF-κB Pathway and TNFα Production
In resting cells, cIAP1 and cIAP2 are part of a complex that continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, thus keeping the non-canonical NF-κB pathway inactive.[3] Upon treatment with a cIAP1 ligand, cIAP1 is degraded, leading to the accumulation and stabilization of NIK.[3] Stabilized NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100/NF-κB2, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to induce the transcription of target genes, including TNFα.[3]
The subsequent secretion of TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, on the cell surface, initiating a signaling cascade that can lead to apoptosis, particularly in the now cIAP1-depleted cellular environment.[8][9]
Sensitization to TNFα-Mediated Apoptosis
In the presence of TNFα, its receptor TNFR1 recruits a signaling complex known as Complex I, which includes TRADD, TRAF2, RIPK1, and cIAP1/2.[3] In a healthy cell, cIAP1 ubiquitinates RIPK1 with K63-linked polyubiquitin chains, which serves as a scaffold to recruit other signaling molecules that activate the pro-survival canonical NF-κB pathway.[5]
When cIAP1 is degraded by a SMAC mimetic, the formation of a functional pro-survival Complex I is impaired.[5] This leads to the dissociation of a modified complex, known as Complex II or the "ripoptosome," into the cytoplasm.[8] This complex, containing at a minimum FADD, pro-caspase-8, and RIPK1, facilitates the dimerization and auto-activation of pro-caspase-8.[5][10] Activated caspase-8 then initiates a caspase cascade by cleaving and activating effector caspases such as caspase-3 and caspase-7, culminating in the execution of apoptosis.
It is important to note that some cancer cells are sensitive to SMAC mimetics as single agents, which is often dependent on this autocrine TNFα signaling loop.[8] In many other cancer cells, SMAC mimetics act as potent sensitizers to exogenous TNFα or other pro-apoptotic stimuli, including chemotherapeutic agents and radiation.[8][11]
Signaling Pathway Diagrams
Quantitative Data for Representative SMAC Mimetics
The following tables summarize key quantitative data for several well-characterized SMAC mimetics.
Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins
| Compound | Target | Assay Type | Binding Affinity (K_i or K_d) | Reference |
| Birinapant (TL32711) | cIAP1 | Fluorescence Polarization | <1 nM (K_d) | [12] |
| XIAP | Fluorescence Polarization | ~40 nM (K_i) | [13] | |
| Xevinapant (Debio 1143) | cIAP1-BIR3 | Cell-free | 1.9 nM (K_i) | [12] |
| cIAP2-BIR3 | Cell-free | 5.1 nM (K_i) | [12] | |
| XIAP-BIR3 | Cell-free | 66.4 nM (K_i) | [12] | |
| GDC-0152 | cIAP1-BIR3 | Cell-free | 17 nM (K_i) | [14] |
| cIAP2-BIR3 | Cell-free | 43 nM (K_i) | [14] | |
| XIAP-BIR3 | Cell-free | 28 nM (K_i) | [14] | |
| AZD5582 | cIAP1-BIR3 | Cell-free | 15 nM (IC50) | [14] |
| cIAP2-BIR3 | Cell-free | 21 nM (IC50) | [14] | |
| XIAP-BIR3 | Cell-free | 15 nM (IC50) | [14] |
Table 2: Cellular Activity of SMAC Mimetics
| Compound | Cell Line | Activity | Value (IC50) | Reference |
| Birinapant (TL32711) | A375-GFP-cIAP1 | cIAP1 Degradation | 17 ± 11 nM | [15] |
| A375-GFP-cIAP2 | cIAP2 Degradation | 108 ± 46 nM | [15] | |
| LCL161 | Ba/F3-FLT3-ITD | Cell Growth Inhibition | ~0.5 µM | [8] |
| MOLM13-luc+ | Cell Growth Inhibition | ~4 µM | [8] | |
| Unnamed SMAC mimetic | MDA-MB-231 | Cytotoxicity | 3.8 nM | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of cIAP1 ligands.
Protocol 1: Western Blot for cIAP1 Degradation
Objective: To determine the ability of a cIAP1 ligand to induce the degradation of cIAP1 protein in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
cIAP1 ligand (SMAC mimetic)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the cIAP1 ligand or DMSO for a specified time course (e.g., 1, 4, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To quantify the activity of effector caspases 3 and 7 as a measure of apoptosis induction by a cIAP1 ligand.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
cIAP1 ligand (SMAC mimetic)
-
TNFα (optional, for co-treatment)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a dose range of the cIAP1 ligand, alone or in combination with a fixed concentration of TNFα. Include vehicle-treated wells as a negative control.
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 for caspase activation.
Experimental Workflow Diagram
Conclusion
cIAP1 ligands, or SMAC mimetics, represent a promising class of anti-cancer agents that function by antagonizing the inhibitor of apoptosis proteins, particularly cIAP1. Their mechanism of action is centered on inducing the proteasomal degradation of cIAP1, which in turn promotes TNFα-dependent apoptosis through the activation of caspase-8. This dual mechanism of activating the non-canonical NF-κB pathway to produce TNFα and sensitizing cells to its pro-apoptotic effects makes these compounds potent inducers of cell death in a variety of cancer models. Further research and clinical trials are ongoing to fully realize the therapeutic potential of this class of drugs, both as monotherapies and in combination with other anti-cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 7. Long-term results from a clinical study of xevinapant plus chemoradiotherapy in people with high-risk locally advanced squamous cell carcinoma of the head and neck: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel SMAC-mimetics synergistically stimulate melanoma cell death in combination with TRAIL and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
cIAP1 Ligand 2: A Selective SMAC Mimetic for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2 are key regulators of apoptosis and immune signaling pathways. Their overexpression in various cancers is associated with therapeutic resistance and poor prognosis, making them attractive targets for drug development. Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of therapeutic agents designed to mimic the endogenous SMAC protein, which antagonizes IAP proteins, thereby promoting apoptosis. While many SMAC mimetics target multiple IAP proteins, including X-linked Inhibitor of Apoptosis Protein (XIAP), the development of selective cIAP1/2 inhibitors offers a more targeted approach to cancer therapy. This guide provides a comprehensive technical overview of cIAP1 Ligand 2, a representative selective SMAC mimetic, focusing on its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound, as a selective SMAC mimetic, functions by binding to the BIR3 domain of cIAP1 and cIAP2. This binding event triggers the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAP1/2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: Under normal conditions, cIAP1/2 mediate the ubiquitination and degradation of NF-κB-inducing kinase (NIK). The depletion of cIAP1/2 by a SMAC mimetic leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.[3]
-
Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the Tumor Necrosis Factor alpha (TNFα) signaling pathway. In the absence of cIAP1/2, TNFα stimulation leads to the formation of a pro-apoptotic complex (Complex II), comprising RIPK1, FADD, and pro-caspase-8, resulting in the activation of caspase-8 and the execution of apoptosis.[2][3] Many cancer cells that are sensitive to single-agent SMAC mimetic activity do so in a TNFα-dependent autocrine or paracrine manner.[2]
The selectivity of this compound for cIAP1/2 over XIAP is a key characteristic. This allows for the induction of apoptosis through the TNFα signaling pathway without directly antagonizing the caspase-inhibitory function of XIAP.[1]
Data Presentation: Quantitative Analysis of a cIAP1 Selective Ligand
The following table summarizes the binding affinities and cellular activities of a representative cIAP1 selective SMAC mimetic, referred to here as "Compound 5" from a key study.[2] This data highlights its high affinity for cIAP1 and cIAP2 and its significant selectivity over XIAP.
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (XIAP/cIAP1) | MDA-MB-231 IC50 (nM) | SK-OV-3 IC50 (nM) |
| Compound 5 | 6.8 | 9.4 | >6000 | >882 | 80 | 150 |
Data synthesized from Lu et al., ACS Chem Biol. 2014.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize cIAP1 selective SMAC mimetics.
Fluorescence Polarization (FP) Assay for IAP Binding Affinity
This assay quantitatively determines the binding affinity of a compound to the BIR3 domain of cIAP1, cIAP2, and XIAP.
Materials:
-
Purified recombinant BIR3 domains of human cIAP1, cIAP2, and XIAP.
-
Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
Test compound (this compound).
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
In the microplate wells, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations.
-
Fluorescently labeled SMAC peptide probe (final concentration typically in the low nanomolar range).
-
Purified IAP BIR3 protein (final concentration chosen to yield a significant polarization window).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm for a FITC label).
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of cIAP1 Degradation
This method is used to visualize and quantify the degradation of cIAP1 in cells treated with a SMAC mimetic.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-cIAP1, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time course (e.g., 1, 2, 4, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell line (e.g., SK-OV-3).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a desired period (e.g., 24 hours). Include untreated cells as a negative control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of a selective cIAP1 SMAC mimetic.
Caption: Workflow for Fluorescence Polarization (FP) binding assay.
Caption: Workflow for Western Blot analysis of cIAP1 degradation.
Caption: Workflow for Caspase-Glo® 3/7 apoptosis assay.
Conclusion
Selective cIAP1 SMAC mimetics like this compound represent a promising and targeted approach in cancer therapy. By inducing the degradation of cIAP1/2, these compounds can effectively trigger apoptosis in cancer cells, particularly in the context of TNFα signaling, while sparing the direct inhibition of XIAP. The experimental protocols and data presented in this guide provide a framework for the robust characterization of these selective inhibitors, facilitating their further development and evaluation in preclinical and clinical settings. The high selectivity and potent cellular activity of these compounds underscore their potential as valuable tools in the arsenal against cancer.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel cIAP1 Ligands
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive overview of the strategies for discovering and synthesizing novel ligands targeting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). It covers the fundamental role of cIAP1 in cellular signaling, outlines modern drug discovery workflows, presents detailed experimental protocols for ligand characterization, and summarizes quantitative data for key compounds.
Introduction: cIAP1 as a Therapeutic Target
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cell signaling, functioning as an E3 ubiquitin ligase.[1][2] It is a member of the Inhibitor of Apoptosis (IAP) family, which plays a critical role in controlling programmed cell death (apoptosis) and cell survival pathways. cIAP1's E3 ligase activity allows it to ubiquitinate target proteins, marking them for proteasomal degradation or altering their signaling functions.[2] Key functions of cIAP1 include the regulation of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.
Tumor cells often exploit the anti-apoptotic functions of IAP proteins to evade cell death, contributing to tumor progression and resistance to chemotherapy. Consequently, cIAP1 has emerged as an attractive therapeutic target in oncology. Small molecules that inhibit cIAP1 function, often by mimicking the endogenous IAP antagonist Smac/DIABLO, can induce cIAP1 auto-ubiquitination and degradation. This leads to the promotion of apoptosis and can sensitize cancer cells to other therapeutic agents.[3] This guide details the methodologies and pathways central to the development of these novel cIAP1-targeting agents.
cIAP1 Signaling Pathways
cIAP1 is a central node in several critical signaling pathways, most notably the TNF-α-mediated NF-κB pathway. It acts to regulate both the canonical and non-canonical NF-κB pathways, dictating cell fate between survival and apoptosis.
In the absence of a stimulus, cIAP1, in a complex with TRAF2, constantly ubiquitinates and promotes the degradation of NIK (NF-κB-inducing kinase), thereby keeping the non-canonical NF-κB pathway inactive. Upon stimulation of receptors like the TNF receptor (TNFR), cIAP1 is recruited to the receptor complex. This recruitment can lead to the ubiquitination of RIPK1, which then acts as a scaffold to activate the canonical NF-κB pathway, promoting cell survival. Ligands that bind to cIAP1, such as Smac mimetics, induce a conformational change that triggers cIAP1's E3 ligase activity to target itself for degradation. This degradation of cIAP1 liberates NIK, leading to the activation of the non-canonical NF-κB pathway, which can, in some cellular contexts, promote apoptosis.[1][2]
Discovery and Synthesis of cIAP1 Ligands
The discovery of novel cIAP1 ligands often follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation. Two prominent classes of cIAP1 ligands are Smac mimetics and Proteolysis Targeting Chimeras (PROTACs).
Discovery Workflow:
References
The Pivotal Role of cIAP1 Ligands in Modulating the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligands in the intricate regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative data, and robust experimental protocols to facilitate further research and therapeutic development in this critical area of cell signaling.
Core Concepts: cIAP1 and its Dual Role in NF-κB Signaling
Cellular IAP1 (cIAP1), along with its close homolog cIAP2, is a key regulator of both the canonical and non-canonical NF-κB pathways.[1] These proteins are E3 ubiquitin ligases, enzymes that mediate the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.[2] This E3 ligase activity is central to their role in NF-κB signaling.
Canonical NF-κB Pathway: In the canonical pathway, typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein 1 (RIP1).[1] This ubiquitination event serves as a scaffold to recruit downstream kinases, leading to the activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-survival and inflammatory genes.[3][4]
Non-Canonical NF-κB Pathway: In contrast, cIAP1 acts as a negative regulator of the non-canonical NF-κB pathway in unstimulated cells.[1][4] It forms a complex with TNF receptor-associated factor 2 (TRAF2) and TRAF3, which constitutively targets NF-κB-inducing kinase (NIK) for K48-linked polyubiquitination and proteasomal degradation.[3][5] This keeps NIK levels low, preventing the activation of the non-canonical pathway. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[5][6] NIK then activates IKKα, which in turn phosphorylates and processes the p100 NF-κB2 precursor to its active p52 form, leading to the nuclear translocation of p52/RelB heterodimers.[6][7]
cIAP1 Ligands: Mechanism of Action
A significant class of cIAP1 ligands are the Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These small molecules mimic the N-terminal tetrapeptide (AVPI) of endogenous SMAC/DIABLO, which is a natural antagonist of IAP proteins.[8] SMAC mimetics bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and cIAP2.[9] This binding induces a conformational change that promotes the dimerization of the C-terminal RING domain of cIAP1, thereby activating its E3 ligase activity.[2] This activation leads to the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[10][11]
The degradation of cIAP1 has two major consequences for NF-κB signaling:
-
Inhibition of Canonical NF-κB Activation: In the context of TNFα signaling, the degradation of cIAP1 prevents the necessary ubiquitination of RIP1, thereby blunting the activation of the canonical NF-κB pathway.[10]
-
Activation of Non-Canonical NF-κB Pathway: The removal of cIAP1 disrupts the complex that targets NIK for degradation, leading to the stabilization and accumulation of NIK and subsequent activation of the non-canonical NF-κB pathway.[11][12]
This dual effect of cIAP1 ligands, particularly SMAC mimetics, makes them potent modulators of cell fate, often sensitizing cancer cells to apoptosis.[9][13]
Quantitative Data on cIAP1 Ligands
The following tables summarize key quantitative data for several well-characterized cIAP1 ligands, including their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: Binding Affinities (Ki) of SMAC Mimetics for IAP Proteins
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference(s) |
| Compound 1 | 2.5 | 4.5 | 156 | [14][15] |
| Compound 2 | 4.7 | 10.3 | 323 | [15] |
| Compound 3 (p-F) | 1.8 | 4.9 | 392 | [15] |
| Compound 4 (p-Cl) | 1.1 | 3.0 | 870 | [15] |
| Compound 5 (p-Br) | 3.2 | 9.5 | 3078 | [15] |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | [16] |
| Birinapant (TL32711) | < 1 (Kd) | - | 45 (Kd) | [16] |
| Xevinapant (AT-406) | 1.9 | 5.1 | 66.4 | [9][16] |
| GDC-0152 | 17 | 43 | 28 | [9][16] |
Table 2: IC50 Values of SMAC Mimetics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference(s) |
| Birinapant | MDA-MB-231 | Breast Cancer | 15 | 48 h | [13][17] |
| Compound 5 | MDA-MB-231 | Breast Cancer | 46 | 4 days | [15] |
| Compound 6 | MDA-MB-231 | Breast Cancer | 17 | 4 days | [15] |
| LCL161 | Ba/F3-FLT3-ITD | Leukemia | ~500 | - | [12] |
| LCL161 | Ba/F3-D835Y | Leukemia | ~50 | - | [12] |
| LCL161 | CCRF-CEM | T-cell ALL | 250 | 96 h | [12] |
| LCL161 | Karpas-299 | Anaplastic Large Cell Lymphoma | 1600 | 96 h | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of cIAP1 ligands in the NF-κB signaling pathway.
In Vitro cIAP1 E3 Ligase Auto-Ubiquitination Assay
This assay measures the E3 ubiquitin ligase activity of cIAP1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human cIAP1 (full-length or a construct containing the RING domain)
-
Human ubiquitin
-
ATP solution (100 mM)
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
5x SDS-PAGE Sample Buffer
-
Deionized water
-
Primary antibody against cIAP1 or ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture on ice in a total volume of 30-50 µL. The final concentrations of the components should be optimized but can be started as follows:
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 0.2-1 µM
-
cIAP1: 0.2-0.5 µM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
1x Ubiquitination Reaction Buffer
-
-
Add the components in the following order: water, 10x buffer, DTT, MgCl2, ATP, E1, E2, ubiquitin, and finally cIAP1. For reactions testing cIAP1 ligands, pre-incubate cIAP1 with the ligand for 15-30 minutes on ice before adding it to the reaction mixture.
-
Include negative control reactions lacking E1, E2, ATP, or cIAP1.
-
Initiate the reaction by incubating the tubes at 30-37°C for 30-90 minutes.[1][18]
-
Stop the reaction by adding 5x SDS-PAGE Sample Buffer and boiling at 95-100°C for 5-10 minutes.
-
Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cIAP1 or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated cIAP1 as a high-molecular-weight smear or laddering pattern using a chemiluminescence detection system.
Co-Immunoprecipitation of Endogenous cIAP1 and TRAF2
This protocol describes the immunoprecipitation of endogenous cIAP1 to detect its interaction with endogenous TRAF2.
Materials:
-
Cell culture plates (10-15 cm)
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40, with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody against cIAP1 (for immunoprecipitation)
-
Primary antibody against TRAF2 (for Western blotting)
-
Isotype control IgG
-
Elution buffer (e.g., 1x SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)
-
Western blotting reagents (as described in section 4.1)
Procedure:
-
Grow cells to 80-90% confluency. If studying the effect of a cIAP1 ligand, treat the cells for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping the cells.[15][19]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 30-60 minutes at 4°C on a rotator.[19]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the primary anti-cIAP1 antibody (typically 1-5 µg) to at least 1 mg of pre-cleared lysate.[19] In a separate tube, add an equivalent amount of isotype control IgG as a negative control.
-
Incubate overnight at 4°C on a rotator.
-
Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads and wash them 3-5 times with ice-cold Co-IP Lysis Buffer or a wash buffer with lower detergent concentration.[19]
-
Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes. If using a low pH elution buffer, neutralize the eluate with a high pH buffer.
-
Analyze the eluates by Western blotting for the presence of TRAF2. An input control (a small fraction of the lysate before immunoprecipitation) should also be run on the gel.[20]
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
HeLa or HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
White, opaque 96-well cell culture plates
-
Cell culture medium
-
Stimulus (e.g., TNFα)
-
cIAP1 ligand of interest
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (for firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19]
-
Allow the cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of the cIAP1 ligand or vehicle control for 1-2 hours.[19]
-
Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNFα) for 6-8 hours. Include unstimulated controls.[19]
-
Wash the cells once with PBS.
-
Lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Measure firefly luciferase activity by adding the Luciferase Assay Reagent to the cell lysate and reading the luminescence on a luminometer.[14][21]
-
Measure Renilla luciferase activity by adding the Stop & Glo® Reagent to the same well and reading the luminescence again.[19][21]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.[19]
Western Blot for Nuclear Translocation of NF-κB p65
This protocol assesses NF-κB activation by detecting the presence of the p65 subunit in the nuclear fraction of cell lysates.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Hypotonic Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against NF-κB p65
-
Primary antibody against a nuclear loading control (e.g., Lamin B1 or PCNA)
-
Primary antibody against a cytoplasmic loading control (e.g., GAPDH or α-tubulin)
-
Western blotting reagents (as described in section 4.1)
Procedure:
-
Treat cells with the cIAP1 ligand and/or stimulus as required.
-
Wash cells with ice-cold PBS and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in Hypotonic Buffer and incubate on ice for 15 minutes.
-
Add detergent to a final concentration of 0.5-0.6% and vortex vigorously for 10-15 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
The pellet contains the nuclei. Resuspend the nuclear pellet in Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes to lyse the nuclei.
-
Centrifuge at high speed for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the blot with antibodies against p65, a nuclear loading control, and a cytoplasmic loading control to assess the purity of the fractions and the translocation of p65.[6]
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Non-Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of cIAP1 Ligand 2 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues of cIAP1 ligand 2, a derivative of the potent Smac mimetic, LCL161. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammatory signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Understanding the SAR of cIAP1 inhibitors is crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of a series of this compound analogues for the BIR3 domains of cIAP1, cIAP2, and XIAP. The core scaffold is based on a monovalent Smac mimetic design, with modifications focused on the solvent-exposed phenyl group to probe for selectivity and potency.
| Compound | R Group | cIAP1 BIR3 Kᵢ (nM) | cIAP2 BIR3 Kᵢ (nM) | XIAP BIR3 Kᵢ (nM) | cIAP1/XIAP Selectivity |
| 1 (Parent) | H | 2.5 | 4.5 | 156 | 62.4 |
| 2 | 4-F | 4.7 | 10.3 | 323 | 68.7 |
| 3 | 4-Cl | 3.2 | 6.8 | 450 | 140.6 |
| 4 | 4-CH₃ | 4.1 | 8.5 | 280 | 68.3 |
| 5 | 4-OCH₃ | 3.5 | 7.2 | 890 | 254.3 |
| 6 | 3-F | 11.6 | 21.5 | >5000 | >431 |
| 7 | 3-Cl | 8.9 | 15.7 | >5000 | >561 |
| 8 | 2-F | 25.4 | 48.1 | >5000 | >197 |
| 9 | 2,4-diF | 6.8 | 12.4 | 1250 | 183.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Fluorescence Polarization (FP) Competition Assay for cIAP1 Binding Affinity
This assay quantitatively determines the binding affinity of test compounds to the BIR3 domain of cIAP1 by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Purified recombinant human cIAP1 BIR3 domain
-
Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of cIAP1 BIR3 and the fluorescent probe in assay buffer at 2x the final concentration. The final concentration of the probe should be at its Kd for cIAP1 BIR3, and the cIAP1 BIR3 concentration should be optimized to yield a stable and robust polarization signal.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to a 2x final concentration.
-
Add 10 µL of the 2x compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent, unlabeled cIAP1 binder for "maximum inhibition" controls.
-
Add 10 µL of the 2x cIAP1 BIR3/probe solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd).
Western Blot for cIAP1 Degradation
This method is used to assess the ability of cIAP1 ligands to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 in a cellular context.
Materials:
-
Cancer cell line expressing cIAP1 (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 6 hours). For a control, pre-treat cells with a proteasome inhibitor for 1 hour before adding the test compound.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cIAP1 and a typical experimental workflow for inhibitor characterization.
Caption: cIAP1 in Canonical NF-κB Signaling.
Understanding the Binding Affinity of a cIAP1 Ligand to IAP Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of a representative cIAP1 ligand, a small-molecule Smac mimetic, to members of the Inhibitor of Apoptosis Protein (IAP) family. This document summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to IAP Proteins and Small-Molecule Mimetics
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of apoptosis (programmed cell death) and inflammatory signaling pathways. Key members include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins, often overexpressed in cancer cells, contribute to tumor survival and resistance to therapy.
Small-molecule mimetics of the endogenous IAP antagonist Smac/DIABLO have been developed as potential cancer therapeutics. These agents bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, leading to their degradation and subsequent induction of apoptosis. This guide focuses on a representative cIAP1 ligand, herein referred to as "Compound 2," a precursor in the development of potent and selective cIAP1/2 inhibitors.
Quantitative Binding Affinity Data
The binding affinities of Compound 2 and its more potent derivatives for the BIR3 domains of cIAP1, cIAP2, and XIAP were determined using a fluorescence polarization-based competition assay. The inhibition constant (Ki), a measure of binding affinity, is summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) |
| Compound 2 | 18 | 45 | 310 |
| Compound 3 | 1.8 | 4.9 | 392 |
| Compound 4 | 1.1 | 3.0 | 870 |
| Compound 5 | 3.2 | 9.5 | 3080 |
Data sourced from a study on potent and selective small-molecule inhibitors of cIAP1/2 proteins.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity of cIAP1 ligands.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a fluorescently labeled probe to an IAP protein and the displacement of this probe by a competitive inhibitor (e.g., Compound 2).
Materials:
-
Purified recombinant BIR3 domain of cIAP1, cIAP2, or XIAP.
-
Fluorescently labeled probe (e.g., a fluorescein-conjugated Smac mimetic).
-
Test compounds (e.g., Compound 2 and its derivatives).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, non-binding surface 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the IAP protein and the fluorescent probe in the assay buffer. The final concentration of the IAP protein should be chosen to be around its Kd for the fluorescent probe, and the probe concentration should be low (typically in the low nanomolar range).
-
Assay Setup: To each well of the 384-well plate, add the test compound solution.
-
Addition of Protein and Probe: Add the IAP protein and fluorescent probe mixture to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).
-
Data Analysis: The percentage of inhibition is calculated from the observed polarization values. The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified IAP protein (e.g., cIAP1 BIR3).
-
Purified ligand (e.g., Compound 2).
-
Dialysis buffer (e.g., PBS or Tris buffer, pH 7.4).
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze both the protein and the ligand against the same buffer to ensure a perfect match and minimize heats of dilution. Determine the accurate concentrations of the protein and ligand solutions.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Place the sample cell and the syringe into the ITC instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Perform a series of small injections of the ligand into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine).
-
Purified IAP protein (ligand).
-
Small-molecule inhibitor (analyte).
-
Running buffer (e.g., HBS-EP).
Procedure:
-
Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of NHS and EDC. Inject the IAP protein solution over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the small-molecule inhibitor (analyte) over the sensor surface containing the immobilized IAP protein. A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
Data Acquisition: The binding of the analyte to the ligand is monitored in real-time as a change in response units (RU). The association phase is followed by a dissociation phase where the running buffer flows over the chip.
-
Data Analysis: The resulting sensorgrams (RU versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cIAP1 and a typical experimental workflow for determining binding affinity.
Caption: cIAP1 role in TNFα signaling.
Caption: Fluorescence Polarization Workflow.
Conclusion
This guide has provided a comprehensive overview of the binding affinity of a representative cIAP1 ligand to IAP proteins. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer valuable insights for researchers in the field of apoptosis and drug discovery. The high affinity and selectivity of certain Smac mimetics for cIAP1 and cIAP2 over XIAP underscore their potential as targeted cancer therapeutics. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of next-generation IAP antagonists.
References
An In-depth Technical Guide to cIAP1 Ligands for Inducing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." Among the various E3 ubiquitin ligases hijacked for this purpose, the cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention. This technical guide provides a comprehensive overview of the use of cIAP1 ligands in TPD, focusing on the design, mechanism of action, and experimental evaluation of cIAP1-based degraders, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document details the signaling pathways modulated by cIAP1, presents quantitative data on the efficacy of various SNIPERs, and provides detailed protocols for key experimental assays.
Introduction to cIAP1 and its Role in Targeted Protein Degradation
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of baculovirus IAP repeat (BIR) domains.[1] While initially identified for their role in regulating apoptosis, IAPs, including cIAP1, are now recognized as critical E3 ubiquitin ligases that play a central role in various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[2]
The E3 ligase activity of cIAP1 is harnessed in TPD through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). cIAP1-based PROTACs, or SNIPERs, are comprised of three key components: a ligand that binds to the target protein of interest (POI), a linker molecule, and a ligand that recruits cIAP1.[3] By bringing the POI into close proximity with cIAP1, the SNIPER facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Mechanism of Action: Hijacking the cIAP1 E3 Ligase
The fundamental principle behind cIAP1-mediated TPD is the formation of a ternary complex consisting of the target protein, the SNIPER molecule, and cIAP1.[4] The stability and conformation of this ternary complex are critical determinants of degradation efficiency.[4]
cIAP1 Ligands: The Key to Recruitment
Various small molecules have been developed to recruit cIAP1. These ligands typically mimic the endogenous IAP antagonist, SMAC/DIABLO. Notable examples include:
-
Bestatin: An aminopeptidase inhibitor, with its methyl ester derivative (MeBS) being one of the first ligands used in the development of SNIPERs.[5]
-
LCL161: A potent, orally bioavailable SMAC mimetic that binds with high affinity to the BIR3 domain of cIAP1.[6]
-
MV1: Another high-affinity IAP antagonist.[5]
The choice of the cIAP1 ligand can significantly impact the degradation efficiency and selectivity of the resulting SNIPER.
The Ubiquitination Cascade
Once the ternary complex is formed, cIAP1, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the polyubiquitination of the target protein. This process involves the formation of an isopeptide bond between the C-terminus of ubiquitin and a lysine residue on the surface of the POI. The elongation of the ubiquitin chain marks the protein for recognition and subsequent degradation by the proteasome.
Signaling Pathways Involving cIAP1
cIAP1 is a key regulator of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. There are two main NF-κB pathways: the canonical and the non-canonical pathway.
Canonical NF-κB Pathway
In the canonical pathway, cIAP1 contributes to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-survival genes.
Non-Canonical NF-κB Pathway
The non-canonical pathway is primarily regulated by the stability of NF-κB-inducing kinase (NIK). Under normal conditions, cIAP1 is part of a complex that continuously ubiquitinates and degrades NIK, keeping its levels low. The binding of SMAC mimetics or cIAP1-recruiting PROTACs to cIAP1 leads to its auto-ubiquitination and degradation.[7] This degradation of cIAP1 stabilizes NIK, allowing it to accumulate and activate the non-canonical NF-κB pathway, which involves the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[7]
Quantitative Data Presentation
The efficacy of cIAP1-based degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the performance of several reported SNIPERs.
Table 1: Bestatin-Based SNIPERs
| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| SNIPER(ABL)-3 | BCR-ABL | K562 | ~30 | >50 | [5] |
| SNIPER(ABL)-4 | BCR-ABL | K562 | ~30 | >50 | [5] |
| SNIPER-1 | Androgen Receptor | - | 3 | >50 | [5] |
Table 2: LCL161-Based SNIPERs
| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| SNIPER(ER)-87 | ERα | MCF-7 | 0.097 (IC50) | >90 | [8] |
| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 | >50 | [8] |
Table 3: MV1-Based SNIPERs
| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| SNIPER(ABL)-015 | BCR-ABL | K562 | 5 | >50 | [8] |
| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 | >50 | [8] |
Table 4: Other IAP Ligand-Based SNIPERs
| SNIPER Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 | Not Reported | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of cIAP1-based degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation.
Materials:
-
Cell culture reagents
-
cIAP1-based degrader (SNIPER)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the SNIPER or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and capture the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms the ubiquitination of the target protein by cIAP1.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant cIAP1
-
Recombinant target protein
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, cIAP1, and the target protein.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the cIAP1-based degrader.
Materials:
-
Cells and culture medium
-
cIAP1-based degrader
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with various concentrations of the degrader for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Visualizations: Workflows and Pathways
Experimental Workflow for SNIPER Development
Ternary Complex Formation and Protein Degradation
Conclusion
The recruitment of cIAP1 by small molecule degraders represents a powerful strategy for the targeted elimination of pathogenic proteins. The modular nature of SNIPERs allows for the rational design and optimization of degraders against a wide range of therapeutic targets. A thorough understanding of the underlying mechanism of action, coupled with robust experimental evaluation, is essential for the successful development of cIAP1-based therapeutics. This technical guide provides a foundational framework for researchers and drug developers to advance their efforts in this exciting and rapidly evolving field.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 7. progenra.com [progenra.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of cIAP1 E3 Ligase Activity with SMAC Mimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a crucial regulator of cell signaling pathways that govern inflammation, immunity, and cell survival.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING domain that confers E3 ubiquitin ligase activity.[3] This enzymatic function is pivotal in modulating cellular responses to various stimuli, including signals from the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Dysregulation of cIAP1 activity is implicated in numerous pathologies, particularly cancer, where its overexpression can promote tumor survival and resistance to therapy.[4][5]
This technical guide delves into the intricate role of cIAP1's E3 ligase activity, with a particular focus on its modulation by synthetic small molecules known as SMAC mimetics. These compounds, often generically referred to or specifically synthesized as ligands like "ligand 2" (a derivative of LCL161), are designed to mimic the endogenous IAP antagonist SMAC/Diablo.[5][6] By binding to the baculoviral IAP repeat (BIR) domains of cIAP1, these ligands induce a conformational change that unleashes its E3 ligase potential, leading to profound cellular consequences.[7] This guide will provide an in-depth analysis of the underlying molecular mechanisms, present quantitative data on ligand-cIAP1 interactions, and offer detailed protocols for key experimental assays used to investigate this critical cellular process.
Core Mechanism: Ligand-Induced Activation of cIAP1 E3 Ligase Activity
In its basal state, cIAP1 exists as an inactive monomer, where the RING domain is sequestered, preventing its dimerization and subsequent E3 ligase activity.[7][8] The binding of a SMAC mimetic, such as ligand 2, to the BIR domains of cIAP1 initiates a cascade of events that activate its enzymatic function.
This activation is fundamentally linked to a conformational shift that relieves the auto-inhibition of the RING domain, allowing it to dimerize.[8][9] RING dimerization is an absolute prerequisite for cIAP1's E3 ligase activity, as it creates a functional interface for the recruitment of an E2 ubiquitin-conjugating enzyme.[9][10] Once the cIAP1 RING dimer is formed and has bound an E2 enzyme charged with ubiquitin, it can catalyze the transfer of ubiquitin to target proteins. A primary target of this ligand-induced activity is cIAP1 itself, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[9][11] This rapid self-destruction is a hallmark of SMAC mimetic action.
The degradation of cIAP1 has significant downstream consequences for cellular signaling pathways, most notably the NF-κB pathway. cIAP1 is a key negative regulator of the non-canonical NF-κB pathway by mediating the ubiquitination and degradation of NIK (NF-κB-inducing kinase).[9] The depletion of cIAP1 leads to the stabilization and accumulation of NIK, triggering the non-canonical NF-κB pathway.[9] Furthermore, cIAP1 is a critical component of the TNFR1 signaling complex, where it ubiquitinates RIPK1 to promote the activation of the canonical NF-κB pathway and cell survival.[12] The loss of cIAP1 disrupts this pro-survival signaling and can sensitize cells to TNFα-induced apoptosis or necroptosis.[9][11]
Quantitative Analysis of Ligand-cIAP1 Interaction and Cellular Effects
The potency of SMAC mimetics is determined by their binding affinity for the BIR domains of cIAP1 and their ability to induce its degradation and subsequent cellular responses. The following tables summarize key quantitative data for various SMAC mimetics, including those structurally related to "ligand 2."
| Compound/Ligand | Target | Binding Affinity (Ki/Kd) | Assay Method | Reference |
| LCL161 | cIAP1 | IC50: 0.4 nM | Cellular degradation assay | [4] |
| SM-1295 | cIAP1-BIR3 | Kd: 3.2 nM | Not specified | [4] |
| Compound 5 | cIAP1 | Ki: <10 nM | Not specified | [13] |
| Smac037 | cIAP1-BIR3 | EC50: low nM | Fluorescence Polarization | [14] |
| Smac066 | cIAP1-BIR3 | EC50: low nM | Fluorescence Polarization | [14] |
| AT-406 | cIAP1 | Ki: 1.9 nM | Not specified | [4] |
| Birinapant | cIAP1 | Kd: <1 nM | Not specified | [4] |
| GDC-0152 | cIAP1 | Ki: 17 nM | Not specified | [4] |
| Compound/Ligand | Cell Line | Cellular Activity (IC50) | Assay Method | Reference |
| LCL161 | FLT3-ITD cells | ~0.5 µM | Growth Inhibition | [15] |
| LCL161 | Ba/F3-D835Y cells | ~50 nM | Growth Inhibition | [15] |
| Compound 5 | MDA-MB-231 | 46 nM | Growth Inhibition | [8] |
| Compound 6 | MDA-MB-231 | 17 nM | Growth Inhibition | [8] |
| Compound 20 | MDA-MB-231 | 0.41 µM | Growth Inhibition | [16] |
| Compound 25 | MDA-MB-231 | 0.1 µM | Growth Inhibition | [16] |
| AT-406 | Various | Not specified | Apoptosis Induction | [17] |
| Birinapant | Various | Not specified | Apoptosis Induction | [17] |
Signaling Pathways and Experimental Workflows
cIAP1 Signaling Pathway Modulation by SMAC Mimetics
Caption: Ligand-induced activation of cIAP1 E3 ligase activity and downstream signaling.
Experimental Workflow: In Vitro cIAP1 Auto-ubiquitination Assay
Caption: Workflow for in vitro cIAP1 auto-ubiquitination assay.
Detailed Experimental Protocols
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
SMAC mimetic (Ligand 2)
-
ATP solution (10 mM)
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
2x SDS-PAGE sample buffer
-
Primary antibodies (anti-cIAP1 or anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Ubiquitination buffer
-
1 µL of 10 mM ATP
-
Recombinant E1 (e.g., 100 ng)
-
Recombinant E2 (e.g., 200 ng)
-
Recombinant Ubiquitin (e.g., 1-2 µg)
-
Recombinant cIAP1 (e.g., 200-500 ng)
-
SMAC mimetic (at desired concentration) or vehicle control
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 60-90 minutes.[18]
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against cIAP1 or ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the ubiquitinated cIAP1 as a high-molecular-weight smear using a chemiluminescence detection system.
Cellular Thermal Shift Assay (CETSA) for Ligand-cIAP1 Binding
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[19]
Materials:
-
Cultured cells expressing cIAP1
-
SMAC mimetic (Ligand 2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler, heating block)
-
Western blotting equipment and reagents as described above.
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the SMAC mimetic at various concentrations or a vehicle control for a specified time (e.g., 1-4 hours) in a CO2 incubator.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11][20]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble cIAP1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates thermal stabilization and thus, target engagement.
Apoptosis and Necroptosis Assays
SMAC mimetics can induce different forms of programmed cell death, primarily apoptosis and necroptosis, often in a TNFα-dependent manner.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the SMAC mimetic, alone or in combination with TNFα.
-
Harvest the cells at the desired time points.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.[21] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Necroptosis Assay:
-
To specifically induce necroptosis, co-treat cells with the SMAC mimetic, TNFα, and a pan-caspase inhibitor (e.g., z-VAD-FMK).[22] The caspase inhibitor blocks the apoptotic pathway, shunting the signal towards necroptosis.
-
Assess cell death using PI staining and flow cytometry, or by measuring the release of lactate dehydrogenase (LDH).
-
To confirm necroptosis, include a condition with a RIPK1 inhibitor (e.g., Necrostatin-1) or an MLKL inhibitor, which should rescue the observed cell death.[17][22]
Conclusion
The E3 ligase activity of cIAP1 is a tightly regulated process that, when activated by SMAC mimetics like ligand 2, triggers a cascade of events with profound implications for cell fate. The ligand-induced dimerization of the cIAP1 RING domain is the critical step that unleashes its catalytic activity, leading to its own degradation and the modulation of key signaling pathways such as NF-κB. This mechanism of action underlies the pro-apoptotic and anti-tumor effects of SMAC mimetics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interplay between cIAP1, its ligands, and the cellular machinery that governs life and death decisions. A thorough understanding of these processes is paramount for the continued development of novel therapeutics that target the IAP family of proteins.
References
- 1. scispace.com [scispace.com]
- 2. XIAP inhibits mature Smac-induced apoptosis by degrading it through ubiquitination in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. jitc.bmj.com [jitc.bmj.com]
Investigating the Downstream Effects of cIAP1 Degradation by Ligand 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily known for its role in inhibiting apoptosis and modulating inflammation. As a RING-domain E3 ubiquitin ligase, cIAP1 is a critical component of the tumor necrosis factor receptor (TNFR) signaling complex, where it ubiquitinates receptor-interacting protein kinase 1 (RIPK1), leading to the activation of the pro-survival NF-κB pathway.[1][2] Due to its overexpression in various cancers and its role in promoting cell survival, cIAP1 has emerged as a promising therapeutic target.
Small-molecule antagonists of IAPs, often referred to as Smac mimetics, have been developed to induce the degradation of cIAP1.[2] These ligands, exemplified here by the representative molecule "ligand 2" (a derivative of the Smac mimetic LCL161), bind to the BIR3 domain of cIAP1.[3][4] This binding event induces a conformational change that triggers the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome.[4] The degradation of cIAP1 has profound downstream consequences, shifting the cellular balance from survival to programmed cell death, primarily through apoptosis and, under certain conditions, necroptosis.
This technical guide provides a comprehensive overview of the downstream effects of cIAP1 degradation induced by ligand 2. It includes a summary of quantitative data from studies on representative Smac mimetics, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows. While specific quantitative data for "ligand 2" is not publicly available, the data presented for other well-characterized Smac mimetics serve as a robust proxy for understanding its biological impact.
Data Presentation: Quantitative Effects of cIAP1 Degradation
The degradation of cIAP1 by Smac mimetics like ligand 2 initiates a cascade of events that can be quantified to assess the efficacy and mechanism of action of these compounds. The following tables summarize key quantitative data from studies on various Smac mimetics in different cancer cell lines.
| Compound (Smac Mimetic) | Cell Line | IC50 for Cell Growth Inhibition | Reference |
| GDC-0152 | MDA-MB-231 (Breast Cancer) | 18 nM | [5] |
| Birinapant | MDA-MB-231 (Breast Cancer) | Not specified | [6] |
| LCL161 | A549 (Lung Cancer) | Not specified | [7] |
| Debio 1143 | MDA-MB-231 (Breast Cancer) | Not specified | [7] |
| Compound (Smac Mimetic) | Cell Line | Concentration for cIAP1 Degradation | Reference |
| Compound 5 | MDA-MB-231 (Breast Cancer) | >30 nM | [8] |
| Compound 7 | MDA-MB-231 (Breast Cancer) | >100 nM | [8] |
| LBW242 | HT1080 (Fibrosarcoma) | 1 µM | [9] |
| AZD5582 | BxPC-3 (Pancreatic Cancer) | Not specified | [10] |
| Compound (Smac Mimetic) | Cell Line | Concentration for Apoptosis Induction | Reference |
| Compound 5 | MDA-MB-231 (Breast Cancer) | Starting from 0.3 µM (for PARP cleavage) | [8] |
| Compound 7 | MDA-MB-231 (Breast Cancer) | Starting from 1.0 µM (for PARP cleavage) | [8] |
| GDC-0152 | MDA-MB-231 (Breast Cancer) | Not specified | [5] |
| AZD5582 | BxPC-3 (Pancreatic Cancer) | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the downstream effects of cIAP1 degradation. The following are protocols for key experiments cited in the literature.
Western Blotting for cIAP1 and Downstream Signaling Proteins
This protocol is used to detect changes in the protein levels of cIAP1, RIPK1, and cleaved caspase-8 following treatment with ligand 2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-RIPK1, anti-cleaved caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with ligand 2 at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of ligand 2 for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent (containing a luminogenic caspase-3/7 substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with ligand 2.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Assay reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Necroptosis Detection by Flow Cytometry
This method allows for the quantification of necroptotic cells by staining for markers of membrane permeability and necroptosis-specific proteins.
Materials:
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye (e.g., 7-AAD)
-
Annexin V-FITC
-
Antibodies against phosphorylated MLKL (pMLKL)
-
Fixation and permeabilization buffers
-
FACS tubes
Procedure:
-
Treat cells with ligand 2, with and without a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI for 15 minutes.
-
For intracellular staining of pMLKL, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with an anti-pMLKL antibody.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry. Necroptotic cells will be positive for both Annexin V and PI, and will show increased pMLKL staining.
Mandatory Visualizations
Signaling Pathways
Caption: Downstream signaling pathways activated by ligand 2-induced cIAP1 degradation.
Experimental Workflow
Caption: General experimental workflow for studying the effects of cIAP1 degradation.
Conclusion
The degradation of cIAP1 by small-molecule ligands, such as the representative "ligand 2," represents a promising strategy in cancer therapy. This in-depth guide has outlined the critical downstream consequences of cIAP1 removal, which include the induction of apoptosis and necroptosis, and the modulation of NF-κB signaling. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these downstream effects is essential for the rational design of novel therapeutics that target the IAP family of proteins and for the effective translation of these findings into clinical applications. Further investigation into the specific pharmacological profile of "ligand 2" will be crucial for its development as a potential anti-cancer agent.
References
- 1. Ligand and Structure-Based Virtual Screening in Combination, to Evaluate Small Organic Molecules as Inhibitors for the XIAP Anti-Apoptotic Protein: The Xanthohumol Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
An In-depth Technical Guide on the cIAP1 Ligand GDC-0152 and its Interaction with IAP Family Members
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GDC-0152, a potent small-molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins. By mimicking the endogenous IAP antagonist Smac/DIABLO, GDC-0152 represents a promising therapeutic strategy in oncology by targeting key regulators of apoptosis and cell survival.
Introduction to IAP Proteins and the Role of GDC-0152
The Inhibitor of Apoptosis (IAP) protein family are crucial regulators of programmed cell death and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and melanoma inhibitor of apoptosis protein (ML-IAP).[1] These proteins contain at least one baculoviral IAP repeat (BIR) domain, which is essential for their function in protein-protein interactions.[2][3] Many IAPs also possess a C-terminal RING domain that confers E3 ubiquitin ligase activity.[2][4]
GDC-0152 is a potent, non-peptide, small-molecule Smac mimetic designed to antagonize multiple IAP family members.[1][5][6] It binds to the BIR domains of IAPs, disrupting their interactions with pro-apoptotic proteins like caspases and Smac/DIABLO, thereby promoting apoptosis.[1][7] Specifically, GDC-0152 targets the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the single BIR domain of ML-IAP.[1][5][6]
Quantitative Data Presentation
The binding affinities of GDC-0152 for various IAP family members have been determined through biochemical assays, highlighting its pan-IAP inhibitory profile. The inhibitory constant (Ki) values demonstrate the potent and multi-targeted nature of this compound.[1]
| Target Protein | BIR Domain | Ki (nM) |
| ML-IAP | BIR | 14[1][5][6][7] |
| cIAP1 | BIR3 | 17[1][5][6][7] |
| XIAP | BIR3 | 28[1][5][6][7] |
| cIAP2 | BIR3 | 43[1][5][6][7] |
Table 1: Binding Affinities of GDC-0152 for IAP Family Proteins
GDC-0152 exhibits significantly lower affinity for the BIR2 domains of cIAP1 and cIAP2, with Ki values in the micromolar range, indicating a degree of selectivity for the BIR3 domains of these proteins.[6]
Signaling Pathways Modulated by GDC-0152
GDC-0152 modulates two primary signaling pathways: apoptosis and the NF-κB pathway.
1. Induction of Apoptosis:
By binding to the BIR domains of IAPs, GDC-0152 disrupts their ability to inhibit caspases, the key executioners of apoptosis.[1] For instance, it can disrupt the binding of XIAP to partially processed caspase-9.[5][6][7] Furthermore, GDC-0152 induces the rapid proteasomal degradation of cIAP1.[5][6] This degradation is a key event that can lead to the activation of caspase-8 and subsequently, the executioner caspases-3 and -7, culminating in apoptotic cell death.[5][6]
GDC-0152 induced apoptosis pathway.
2. Modulation of the NF-κB Pathway:
cIAP1 is a critical negative regulator of the non-canonical NF-κB pathway. It constitutively ubiquitinates and promotes the degradation of NF-κB-inducing kinase (NIK). The degradation of cIAP1 by GDC-0152 leads to the stabilization and accumulation of NIK. This, in turn, activates the non-canonical NF-κB pathway.[8] Additionally, SMAC mimetics can trigger the production of tumor necrosis factor-alpha (TNFα), which activates the canonical NF-κB pathway in an autocrine/paracrine manner.[8][9][10] While NF-κB activation is generally a pro-survival signal, in some contexts, the sustained activation induced by SMAC mimetics can contribute to an inflammatory tumor microenvironment and sensitize cells to TNFα-induced apoptosis.[11]
GDC-0152 and non-canonical NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of IAP ligands like GDC-0152. Below are protocols for key experiments.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of GDC-0152 to IAP proteins.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cy5 or Dy647) when they are in close proximity.[12][13] In a competitive binding format, a fluorescently labeled Smac-derived peptide binds to the IAP protein, bringing the donor and acceptor fluorophores together and generating a FRET signal. Unlabeled GDC-0152 competes with the fluorescent peptide for binding to the IAP protein, leading to a decrease in the FRET signal in a dose-dependent manner.
-
Materials:
-
Recombinant IAP protein (e.g., His-tagged cIAP1-BIR3)
-
Fluorescently labeled Smac peptide probe (e.g., biotinylated Smac peptide)
-
Terbium-labeled anti-His antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
GDC-0152
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA[1]
-
384-well black, low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of GDC-0152 in the assay buffer.
-
In a 384-well plate, add the IAP protein construct to a final concentration of 10 nM.
-
Add the fluorescently labeled Smac peptide probe to a final concentration of 1 nM.
-
Add the serially diluted GDC-0152 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the values against the concentration of GDC-0152 to determine the IC50. The Ki can then be calculated from the IC50 value.
-
TR-FRET competitive binding assay workflow.
2. Cell-Based cIAP1 Degradation Assay (Western Blot)
This assay confirms the ability of GDC-0152 to induce the degradation of cellular cIAP1.
-
Principle: GDC-0152 binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome.[6] This can be visualized by a decrease in the cIAP1 protein levels as detected by Western blotting.
-
Materials:
-
Cancer cell line expressing cIAP1 (e.g., A2058 melanoma cells)[6][7]
-
GDC-0152
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against cIAP1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC-0152 for a specified time (e.g., 2 hours).[6]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against cIAP1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
3. Caspase Activity Assay
This assay measures the activation of caspases in response to GDC-0152 treatment.
-
Principle: Many caspase activity assays utilize a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3/7) that is conjugated to a reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be detected by fluorescence or luminescence.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)[5]
-
GDC-0152
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled multi-well plate.
-
Treat the cells with GDC-0152 at various concentrations and for different time points.
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
-
Conclusion
GDC-0152 is a well-characterized, potent pan-IAP antagonist with promising anti-cancer properties. Its ability to concurrently inhibit multiple IAP family members, leading to the induction of apoptosis and modulation of NF-κB signaling, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the robust evaluation of GDC-0152 and other IAP-targeting compounds in both biochemical and cellular contexts. A thorough understanding of its interactions with the IAP family and its effects on key signaling pathways is essential for the continued development and clinical application of this class of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetic induces an early wave of gene expression via NF-κB and AP-1 and a second wave via TNFR1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IKKbeta-mediated nuclear factor-kappaB activation attenuates smac mimetic-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it a compelling target for therapeutic intervention, particularly in oncology. cIAP1 ligands, often referred to as SMAC mimetics, are small molecules designed to mimic the endogenous pro-apoptotic protein SMAC/DIABLO. These ligands bind to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation. This action liberates caspases from cIAP1-mediated inhibition, thereby promoting apoptosis. Furthermore, the degradation of cIAP1 can lead to the activation of the non-canonical NF-κB pathway, which can contribute to anti-tumor immune responses.[1][2][3][4] This document provides detailed protocols and application notes for the use of a representative cIAP1 ligand, hereafter referred to as "cIAP1 Ligand 2," in a cell culture setting.
Mechanism of Action
This compound acts as a SMAC mimetic, binding to the Baculovirus IAP Repeat (BIR) domains of cIAP1. This binding event induces a conformational change in the cIAP1 protein, which unmasks its E3 ubiquitin ligase activity.[2] This leads to the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome. The depletion of cellular cIAP1 has two major consequences:
-
Promotion of Apoptosis: cIAP1 normally inhibits apoptosis by binding to and ubiquitinating caspases. The degradation of cIAP1 removes this inhibition, allowing for caspase activation and the execution of the apoptotic program. In many cancer cell lines, the efficacy of SMAC mimetics is enhanced by the presence of Tumor Necrosis Factor-alpha (TNFα), which can be produced in an autocrine manner by the cancer cells themselves upon cIAP1 degradation.[3][5][6]
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the p52/RelB NF-κB complex. This pathway is involved in various cellular processes, including inflammation and immunity.
Signaling Pathway of this compound
References
- 1. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biorxiv.org [biorxiv.org]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. mdpi.com [mdpi.com]
- 6. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a cIAP1-Based PROTAC Using Ligand 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) for the targeted degradation of a protein of interest (POI). These application notes and protocols detail the design, synthesis, and evaluation of a cIAP1-based PROTAC incorporating a novel cIAP1-binding ligand, herein referred to as "Ligand 2".
Introduction to cIAP1-Based PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2][3] They consist of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
cIAP1 is a member of the inhibitor of apoptosis (IAP) family of proteins and possesses E3 ligase activity.[5][6] It plays a crucial role in regulating cell death, inflammation, and signaling pathways such as NF-κB.[5][6][7][8] The recruitment of cIAP1 by a PROTAC can lead to the ubiquitination and subsequent degradation of the target protein.[3] PROTACs that utilize cIAP1 are sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1] The development of potent and selective cIAP1 ligands is crucial for the design of effective cIAP1-based PROTACs.[1]
PROTAC Design and Synthesis using Ligand 2
The design of a cIAP1-based PROTAC involves the modular assembly of three key components: a ligand for the POI, a linker, and the cIAP1 ligand (Ligand 2).
Key Design Considerations:
-
POI Ligand: A known binder to the target protein of interest. The exit vector for linker attachment should be carefully chosen to minimize disruption of POI binding.
-
Ligand 2 (cIAP1 Ligand): A novel, high-affinity ligand for cIAP1. Its binding to the BIR3 domain of cIAP1 is often targeted.[9]
-
Linker: The length, composition (e.g., PEG, alkyl), and attachment points of the linker are critical for optimal ternary complex formation and subsequent degradation.[2]
The synthesis is typically a multi-step process involving the conjugation of the POI ligand to the linker, followed by the attachment of Ligand 2.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a cIAP1-based PROTAC and the general workflow for its development and evaluation.
Caption: Mechanism of cIAP1-based PROTAC action.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
Applications of cIAP1 Ligand GDC-0152 in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and cell survival, making it a compelling target in oncology research. Small-molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed to inhibit cIAP1, leading to the degradation of cIAP1 and subsequent induction of apoptosis in cancer cells. GDC-0152 is a potent, pan-IAP inhibitor that mimics the N-terminal AVPI motif of SMAC, targeting not only cIAP1 but also cIAP2, X-linked IAP (XIAP), and Melanoma IAP (ML-IAP).[1][2] This document provides detailed application notes and experimental protocols for the use of the cIAP1 ligand GDC-0152 in cancer cell line studies.
Mechanism of Action
GDC-0152 functions by binding to the BIR3 domain of cIAP1, triggering its E3 ligase activity and promoting its auto-ubiquitination and subsequent proteasomal degradation.[2][3] This degradation of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In resting cells, cIAP1 targets NF-κB-inducing kinase (NIK) for degradation. The depletion of cIAP1 leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway, leading to the expression of pro-inflammatory and survival genes.
-
Sensitization to Apoptosis: cIAP1 is a critical component of the TNFα signaling pathway, where it ubiquitinates RIP1 to promote cell survival. The degradation of cIAP1 allows for the formation of a pro-apoptotic complex containing RIP1, FADD, and Caspase-8, leading to Caspase-8 activation and apoptosis. Furthermore, by antagonizing XIAP, GDC-0152 relieves the inhibition of effector caspases-3 and -7.[2]
Data Presentation
Binding Affinities of GDC-0152
The inhibitory constants (Ki) of GDC-0152 for various IAP proteins demonstrate its pan-IAP inhibitory activity.
| Target Protein | BIR Domain | Ki (nM) |
| cIAP1 | BIR3 | 17[2][3] |
| cIAP2 | BIR3 | 43[2][3] |
| XIAP | BIR3 | 28[2][3] |
| ML-IAP | BIR | 14[3] |
Cellular Activity of GDC-0152 in Cancer Cell Lines
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of GDC-0152 vary across different cancer cell lines.
| Cell Line | Cancer Type | Assay | EC50/IC50 (nM) |
| SK-OV-3 | Ovarian Cancer | Caspase-3 Activation (24h) | 3[3] |
| SK-OV-3 | Ovarian Cancer | Caspase-3 Activation (48h) | 2.5[3] |
| MDA-MB-231 | Breast Cancer | Cell Viability | ~100-1000[2][4] |
| A2058 | Melanoma | cIAP1 Degradation | Effective at 10 nM[2][3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of GDC-0152 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
GDC-0152
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of GDC-0152 in complete culture medium.
-
Treat the cells with the GDC-0152 dilutions for 72 hours. Include a vehicle control (e.g., DMSO).[1]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GDC-0152.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
GDC-0152
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of GDC-0152 for the indicated time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).
cIAP1 Degradation by Western Blot
This protocol assesses the degradation of cIAP1 protein in response to GDC-0152 treatment.
Materials:
-
Cancer cell line of interest (e.g., A2058, MDA-MB-231)
-
Complete cell culture medium
-
GDC-0152
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells and treat with GDC-0152 (e.g., 10-100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).[1]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
NF-κB Pathway Activation by Western Blot
This protocol evaluates the activation of the NF-κB pathway by detecting the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Same as for cIAP1 degradation Western Blot, with the addition of primary antibodies against phospho-p65 (Ser536), total p65, and IκBα.
Protocol:
-
Follow the Western Blot protocol as described above (steps 1-5).
-
Block the membrane and incubate with primary antibodies against phospho-p65, total p65, or IκBα overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described.
-
Analyze the levels of phosphorylated p65 relative to total p65 and the degradation of IκBα over time.
Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2
This protocol is used to demonstrate the interaction between cIAP1 and TRAF2 and its disruption by GDC-0152.
Materials:
-
Cancer cell line of interest
-
GDC-0152
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against TRAF2 for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies against cIAP1 and TRAF2 for Western blot detection
Protocol:
-
Treat cells with GDC-0152 for the desired time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TRAF2 antibody overnight at 4°C with gentle rotation.[7]
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot using antibodies against cIAP1 and TRAF2.[8]
Visualization of Pathways and Workflows
Caption: GDC-0152 signaling pathway.
Caption: Western blot experimental workflow.
Caption: Co-Immunoprecipitation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design with a cIAP1 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling, making it an attractive target for cancer therapy. Small molecule cIAP1 ligands, often referred to as SMAC mimetics, can induce the degradation of cIAP1 and its homolog cIAP2, leading to cancer cell death and modulation of the tumor microenvironment.
This document provides detailed application notes and protocols for the in vivo experimental design using a cIAP1 ligand. The specific compound "cIAP1 ligand 2" (CAS 2357114-70-4) is a derivative of the well-characterized SMAC mimetic LCL161 and is primarily utilized as a component of Proteolysis Targeting Chimeras (PROTACs), specifically in SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) to induce the degradation of other target proteins. As there is no publicly available in vivo data for "this compound" as a standalone agent, this guide will use its parent compound, LCL161 , as a representative cIAP1 ligand for in vivo studies. The methodologies and principles described herein are broadly applicable to other SMAC mimetics.
Mechanism of Action of cIAP1 Ligands (SMAC Mimetics)
cIAP1 ligands, such as LCL161, mimic the endogenous mitochondrial protein SMAC/DIABLO.[1][2] By binding to the BIR3 domain of cIAP1 and cIAP2, these ligands trigger the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent proteasomal degradation.[2] The degradation of cIAP1/2 has two major consequences:
-
Induction of Apoptosis: The removal of cIAPs allows for the activation of caspases, the key executioners of apoptosis.[3] In many cancer cells, this process is dependent on the presence of tumor necrosis factor-alpha (TNFα), which, in the absence of cIAPs, shifts its signaling from pro-survival (NF-κB activation) to pro-death (caspase-8 activation).[4]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[2][5] This can have immunomodulatory effects, enhancing anti-tumor immunity.
Signaling Pathway Diagram
In Vivo Experimental Design
Representative Quantitative Data from Preclinical Studies with LCL161
The following tables summarize quantitative data from in vivo studies using LCL161 in various cancer xenograft models. This data can serve as a reference for designing new experiments.
Table 1: Single-Agent Activity of LCL161 in Solid Tumor Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Endpoint | Outcome | Reference |
| Osteosarcoma | SCID | Multiple | 30 or 75 mg/kg, p.o., 2x/week | Event-Free Survival (EFS) | Significant difference in EFS in 5 of 6 xenografts | [6] |
| Glioblastoma | SCID | Multiple | 30 or 75 mg/kg, p.o., 2x/week | Event-Free Survival (EFS) | Significant difference in EFS in 2 of 4 xenografts | [6] |
| Osteosarcoma | Nude | 1029H (murine) | Not specified | Tumor Growth Inhibition | Suppressed tumor growth | [7] |
| Osteosarcoma | Nude | KRIB (human) | Not specified | Tumor Growth Inhibition | Suppressed tumor growth | [7] |
Table 2: Combination Therapy of LCL161 in Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Combination Agent | Dosing Regimen (LCL161) | Endpoint | Outcome | Reference |
| NSCLC | Nude | A549 | Paclitaxel | Not specified | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to single agents | [4] |
| B-cell Lymphoma | SCID | Rituximab-resistant cell lines | RGV (Rituximab, Gemcitabine, Vinorelbine) | Not specified | Overall Survival | Significantly improved survival compared to RGV alone | [8] |
| FLT3-ITD AML | SCID | Ba/F3-FLT3-ITD-luc+ | PKC412 | 100 mg/kg, p.o. | Leukemia Burden | Significantly enhanced the ability of PKC412 to inhibit leukemia growth | [9] |
Experimental Protocols
Protocol 1: Evaluation of Single-Agent Antitumor Efficacy in a Subcutaneous Xenograft Model
Objective: To determine the effect of a cIAP1 ligand on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A549 for NSCLC, KRIB for osteosarcoma)
-
Immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old)
-
cIAP1 ligand (e.g., LCL161)
-
Vehicle for drug formulation (e.g., as recommended by the supplier)
-
Matrigel (optional, for some cell lines)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-5 x 10⁷ cells/mL). For some cell lines, resuspend in a 1:1 mixture of media and Matrigel.[10]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
-
-
Tumor Growth and Randomization:
-
Drug Preparation and Administration:
-
Prepare the cIAP1 ligand formulation according to the manufacturer's instructions or published protocols. For LCL161, specific formulations have been described.[7]
-
Administer the drug and vehicle via the appropriate route (e.g., oral gavage for LCL161). Dosing schedules can vary, for example, twice weekly.[6]
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study endpoint can be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or signs of significant toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Analyze tumor growth inhibition and statistical significance between treatment groups.
-
Protocol 2: Pharmacodynamic (PD) Analysis of cIAP1 Degradation
Objective: To confirm the on-target activity of the cIAP1 ligand by measuring the degradation of cIAP1 in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
Protein extraction buffers and protease inhibitors.
-
Western blotting reagents and equipment.
-
Primary antibodies against cIAP1, cIAP2, and a loading control (e.g., β-actin).
Procedure:
-
Tissue Collection:
-
At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
-
Protein Extraction:
-
Homogenize the tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Western Blotting:
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for cIAP1 and a loading control.
-
Incubate with the appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Analysis:
-
Quantify the band intensities and normalize the cIAP1 levels to the loading control.
-
Compare the levels of cIAP1 in the tumors from the treated groups to the vehicle control group to determine the extent and duration of cIAP1 degradation.
-
Concluding Remarks
The in vivo evaluation of cIAP1 ligands requires a well-designed experimental plan to assess both efficacy and on-target activity. While "this compound" is primarily a component for PROTAC development, the protocols and data provided for its parent compound, LCL161, offer a robust framework for researchers and drug development professionals to design and execute meaningful in vivo studies with SMAC mimetics. Careful consideration of the tumor model, dosing regimen, and relevant endpoints is crucial for the successful preclinical development of this class of anti-cancer agents.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Assessing the Efficacy of cIAP1 Ligand 2: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell viability assays for evaluating the efficacy of cIAP1 Ligand 2, a small molecule inhibitor of the cellular inhibitor of apoptosis protein 1 (cIAP1). The following protocols and data interpretation guidelines are intended to assist in the preclinical assessment of this potential anti-cancer therapeutic.
Introduction to cIAP1 and its Role in Cancer
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of programmed cell death, or apoptosis.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which allows it to tag specific proteins for degradation.[3] In many cancer cells, cIAP1 is overexpressed, contributing to tumor survival and resistance to chemotherapy by inhibiting caspases, the primary executioners of apoptosis.[1][3] cIAP1 ligands, such as this compound, are designed as SMAC mimetics to antagonize the function of cIAP1.[4] These ligands bind to cIAP1, inducing its auto-ubiquitination and subsequent degradation by the proteasome.[4] This degradation removes the inhibitory effect on caspases, thereby promoting apoptosis in cancer cells.[4]
Principle of Efficacy Assessment
The efficacy of this compound is primarily determined by its ability to induce apoptosis in cancer cell lines. This can be quantified by measuring the reduction in cell viability and the increase in apoptotic markers following treatment with the ligand. A variety of well-established cell-based assays are available for this purpose, each with distinct advantages and principles of measurement. This document outlines the protocols for four such assays: MTT, MTS, CellTiter-Glo®, and Annexin V/Propidium Iodide (PI) staining.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative data from the described cell viability assays after treating a cancer cell line (e.g., MDA-MB-231) with varying concentrations of this compound for 48 hours. The IC50 value represents the concentration of the ligand required to inhibit cell growth by 50%.
| Assay | Parameter Measured | Vehicle Control (0 µM) | 1 µM this compound | 10 µM this compound | IC50 (µM) |
| MTT Assay | Absorbance (OD 570 nm) | 1.25 | 0.68 | 0.31 | 1.5 |
| MTS Assay | Absorbance (OD 490 nm) | 1.10 | 0.59 | 0.27 | 1.6 |
| CellTiter-Glo® | Luminescence (RLU) | 850,000 | 435,000 | 190,000 | 1.4 |
| Annexin V/PI | % Apoptotic Cells | 5% | 45% | 85% | N/A |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by cIAP1 and the mechanism of action of this compound.
References
Application Note & Protocol: Synthesis and Characterization of a SNIPER Molecule with cIAP1 Ligand 2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the synthesis, purification, and in vitro characterization of a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) molecule utilizing cIAP1 Ligand 2.
Introduction to SNIPER Technology
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes limitations of traditional small-molecule inhibitors. Unlike inhibitors that require sustained occupancy of a target's active site, TPD technologies harness the cell's own ubiquitin-proteasome system (UPS) to eliminate pathogenic proteins entirely.[1][2]
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][3] A SNIPER molecule consists of three key components: a ligand that binds to the POI, a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).[3][4] This application note focuses on SNIPERs that employ This compound , a derivative of the potent IAP antagonist LCL161, to recruit the cIAP1 E3 ligase for targeted protein destruction.[5][6]
Principle of Action
The mechanism of a SNIPER molecule is event-driven, relying on the formation of a ternary complex.[7]
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (POI) and the cIAP1 E3 ligase, bringing them into close proximity.
-
Ubiquitination: This induced proximity allows cIAP1 to act on the POI as a neo-substrate, catalyzing the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine residues on the POI's surface.
-
Proteasomal Degradation: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the targeted protein. The SNIPER molecule is released and can catalyze further rounds of degradation.
Materials and Reagents
-
Ligands: this compound (CAS 2357114-70-4), functionalized POI ligand (e.g., Dasatinib derivative with an amine handle).
-
Linker: Heterobifunctional PEG linker (e.g., 3-(2-(2-aminoethoxy)ethoxy)propanoic acid).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
-
Purification: Reverse-phase HPLC system, C18 column, Trifluoroacetic acid (TFA).
-
Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer.
-
Cell Culture: Relevant human cell line (e.g., K562 for BCR-ABL), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Assay Reagents: BCA Protein Assay Kit, Laemmli sample buffer, primary antibodies (for POI, β-actin), secondary HRP-conjugated antibody, ECL substrate, CellTiter-Glo® Luminescent Cell Viability Assay kit, MG132 proteasome inhibitor, anti-Ubiquitin antibody, Protein A/G magnetic beads.
Synthesis Protocol: A Representative Example
This protocol outlines a general strategy for conjugating a POI ligand (e.g., an ABL inhibitor like Dasatinib) to this compound via a PEG linker using standard amide bond formation. The precise reaction conditions may require optimization.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Stable cIAP1 Knockdown via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for achieving stable knockdown of the cellular inhibitor of apoptosis protein 1 (cIAP1) using lentiviral-mediated shRNA delivery. The protocols detailed below are intended for research purposes to investigate the functional consequences of cIAP1 depletion and to aid in the development of novel therapeutic strategies.
Introduction to cIAP1
Cellular inhibitor of apoptosis 1 (cIAP1), also known as BIRC2, is a crucial regulator of apoptosis and immune signaling pathways.[1] As a member of the inhibitor of apoptosis (IAP) family of proteins, cIAP1 possesses E3 ubiquitin ligase activity, which is central to its function.[2] It plays a significant role in the tumor necrosis factor (TNF) signaling pathway, where it promotes the ubiquitination of Receptor-Interacting Protein 1 (RIP1), thereby preventing the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.[2][3][4] By inhibiting apoptosis, cIAP1 contributes to cell survival and is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[5] Lentiviral-mediated shRNA knockdown offers a robust and long-term method to study the effects of cIAP1 depletion in various cell models.[6][7]
Data Presentation
Table 1: Representative Efficiency of cIAP1 Knockdown
| Cell Line | Transfection Method | shRNA Target Sequence | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Phenotypic Outcome | Reference |
| PC-3 (Prostate Cancer) | siRNA | Not Specified | 60-70% | Significant Reduction | Increased TRAIL-induced apoptosis | [8] |
| KATO III (Gastric Cancer) | siRNA | Not Specified | Not Specified | Significant Reduction | Increased cell death with YM155 | [9] |
| MIN6 (Pancreatic β-cells) | siRNA | Not Specified | Not Specified | Significant Reduction | Increased palmitate-induced apoptosis | [10] |
| C2C12 (Myoblasts) | siRNA | Not Specified | Not Specified | Significant Reduction | Sensitization to TNFα-induced apoptosis | [3] |
Table 2: Materials for Lentiviral Production and Transduction
| Reagent/Material | Supplier (Example) | Purpose |
| HEK293T cells | ATCC | Lentiviral packaging cell line |
| cIAP1 shRNA Lentiviral Plasmid | Sigma-Aldrich, Santa Cruz | Transfer plasmid containing shRNA sequence |
| Lentiviral Packaging Plasmids (e.g., psPAX2, pMD2.G) | Addgene | Provide viral proteins for packaging |
| Transfection Reagent (e.g., Lipofectamine, PEI) | Thermo Fisher Scientific, Polysciences | To transfect packaging cells with plasmids |
| DMEM, High Glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Polybrene | MilliporeSigma | Transduction enhancer |
| Puromycin | InvivoGen | Selection antibiotic for stable cells |
| 0.45 µm Syringe Filter | Pall Corporation | To filter viral supernatant |
Experimental Protocols
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol outlines the steps for producing replication-incompetent lentiviral particles using a second or third-generation packaging system.[11][12][13]
Day 1: Seeding HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS. Ensure cells are healthy and below passage 15.[11]
-
Seed 3.8 x 10^6 HEK293T cells per 10 cm plate in 10 mL of complete DMEM without antibiotics.[11]
-
Incubate at 37°C with 5% CO2 overnight. Cells should be approximately 70-80% confluent at the time of transfection.[14][15]
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture by combining the cIAP1 shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) in serum-free medium like Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., PEI) in serum-free medium.[11]
-
Add the diluted transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-30 minutes.[16]
-
Gently add the transfection complex dropwise to the HEK293T cells.[13]
-
Incubate the cells at 37°C with 5% CO2 for 12-18 hours.[11][13]
Day 3: Medium Change
-
Carefully aspirate the transfection medium from the cells.
-
Replace it with 10 mL of fresh, complete DMEM.[11]
-
Return the plates to the incubator.
Day 4-5: Viral Harvest
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[11][17]
-
Centrifuge the collected supernatant at a low speed to pellet any cellular debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.[14]
-
The viral particles can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[14]
Protocol 2: Lentiviral Transduction for Stable cIAP1 Knockdown
This protocol describes the transduction of target cells with the produced lentiviral particles to generate a stable cIAP1 knockdown cell line.[6][18]
Day 1: Seeding Target Cells
-
Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[19][20]
Day 2: Transduction
-
Thaw the lentiviral aliquot at 37°C.[12]
-
Prepare a range of viral dilutions in complete medium supplemented with Polybrene (final concentration of 5-10 µg/mL) to determine the optimal multiplicity of infection (MOI).[18][21]
-
Remove the existing medium from the target cells and add the virus-containing medium.[6]
Day 3-4: Recovery and Selection
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.[19]
-
Allow the cells to recover for 24-48 hours.
-
Begin antibiotic selection by adding the appropriate concentration of puromycin (or another selection agent present on the lentiviral vector) to the medium. The optimal concentration should be determined beforehand with a kill curve.[18][21][22]
Day 5 onwards: Expansion of Stable Clones
-
Replace the selection medium every 3-4 days until resistant colonies are visible.[21][22]
-
Pick individual resistant colonies and expand them in separate wells.
-
Validate cIAP1 knockdown in the expanded clones at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Mandatory Visualizations
Caption: Workflow for lentiviral production and transduction.
Caption: cIAP1's role in inhibiting apoptosis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 15. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 16. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. addgene.org [addgene.org]
- 19. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. scbt.com [scbt.com]
- 22. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Co-immunoprecipitation Protocol for Unraveling cIAP1 Protein Interactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a critical role in regulating key cellular processes, including apoptosis, inflammation, and cell proliferation.[1][2][3] Its function is intricately linked to its ability to interact with a diverse array of proteins, thereby modulating their activity, stability, and subcellular localization. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these protein-protein interactions in their native cellular environment. This document provides a detailed protocol for performing Co-IP to identify and characterize cIAP1 interaction partners, along with data presentation guidelines and visual representations of the underlying pathways and experimental workflow.
Introduction to cIAP1 and its Interaction Network
cIAP1 is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway and apoptosis, primarily through its interaction with TNF receptor-associated factors (TRAFs) and receptor-interacting protein kinases (RIPKs).[4][5][6][7][8] As an E3 ligase, cIAP1 catalyzes the attachment of ubiquitin chains to its substrate proteins, leading to either their degradation by the proteasome or the assembly of signaling complexes.[9] Understanding the intricate web of cIAP1 interactions is crucial for elucidating its role in disease pathogenesis and for the development of targeted therapeutics.
Key cIAP1 interaction partners that can be investigated using Co-IP include:
-
TRAF2: cIAP1 forms a heterodimer with TRAF2, which is essential for the recruitment of cIAP1 to the TNF receptor 1 (TNFR1) signaling complex.[10][11] This interaction is critical for mediating NF-κB activation and preventing TNF-induced apoptosis.
-
RIPK1: cIAP1 directly ubiquitinates RIPK1, a key kinase involved in both cell survival and cell death pathways.[4][5][6][7][8] This ubiquitination is a critical checkpoint that determines the cellular response to TNFα stimulation.
-
Smac/DIABLO: The endogenous antagonist of IAPs, Smac/DIABLO, can bind to the BIR domains of cIAP1, leading to its auto-ubiquitination and degradation. This releases the brakes on apoptosis.
Quantitative Analysis of cIAP1 Interactions
While Co-IP followed by Western blotting provides qualitative evidence of protein interactions, quantitative data on binding affinities are often determined by complementary biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The following tables summarize available quantitative data for key cIAP1 interactions.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| TRAF2 : cIAP2 (BIR1 domain) | Isothermal Titration Calorimetry (ITC) | ~0.3 µM | [12] |
| TRAF1 : cIAP2 (BIR1 domain) | Equilibrium Dialysis | 127 µM | [12] |
Note: The binding site residues for TRAF2 on cIAP1 and cIAP2 are identical, suggesting a similar binding affinity for the TRAF2:cIAP1 interaction.[12]
| Compound | Target Domain | Method | Binding Affinity (Ki) | Reference |
| Smac Mimetic (Compound 3) | cIAP1 (BIR3 domain) | Competitive Binding Assay | 1.8 nM | [13] |
| Smac Mimetic (Compound 4) | cIAP1 (BIR3 domain) | Competitive Binding Assay | 1.1 nM | [13] |
| Smac Mimetic (Compound 5) | cIAP1 (BIR3 domain) | Competitive Binding Assay | 3.2 nM | [13] |
Experimental Protocol: Co-immunoprecipitation of cIAP1 and its Interactors
This protocol outlines the steps for the co-immunoprecipitation of endogenous or overexpressed cIAP1 and its interacting partners from mammalian cell lysates.
Materials and Reagents:
-
Cell Lines: HEK293T, HeLa, or other suitable cell lines expressing the proteins of interest.
-
Antibodies:
-
High-quality primary antibody specific for cIAP1 for immunoprecipitation (IP).
-
Primary antibodies for Western blotting against cIAP1 and the expected interacting proteins (e.g., TRAF2, RIPK1).
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 1x Laemmli sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
Other:
-
Cell scrapers
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads)
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
Procedure:
-
Cell Culture and Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Determine the protein concentration of the cleared lysate. b. To 1-2 mg of total protein, add the appropriate amount of the primary antibody against cIAP1 (typically 1-5 µg, optimize as needed). c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all supernatant. b. Add 30-50 µL of 1x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis by Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against cIAP1 and the potential interacting proteins. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualization of Pathways and Workflows
To better understand the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Caption: cIAP1 signaling pathway in response to TNFα.
Caption: Experimental workflow for cIAP1 Co-immunoprecipitation.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 6. IAPs limit activation of RIP kinases by TNF receptor 1 during development | The EMBO Journal [link.springer.com]
- 7. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 8. cIAPs control RIPK1 kinase activity-dependent and -independent cell death and tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tumor necrosis factor receptor 2 signal transducers TRAF2 and c-IAP1 are components of the tumor necrosis factor receptor 1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAF2 must bind to cellular inhibitors of apoptosis for tumor necrosis factor (tnf) to efficiently activate nf-{kappa}b and to prevent tnf-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by cIAP1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of programmed cell death and has emerged as a promising therapeutic target in oncology.[1] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its role in cell survival and the regulation of signaling pathways such as NF-κB.[1][2] Small-molecule mimetics of the endogenous IAP antagonist SMAC/DIABLO, referred to here as cIAP1 Ligand 2, can bind to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation.[2] This degradation sensitizes cancer cells to apoptosis.[3]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[4] The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting the key features of apoptosis.[5] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[5] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
These application notes provide a detailed protocol for inducing apoptosis in cancer cell lines using a cIAP1 ligand and analyzing the apoptotic cell population by flow cytometry.
Data Presentation
The following tables summarize the quantitative data from a representative experiment analyzing apoptosis induction by a selective cIAP1/2 inhibitor in MDA-MB-231 and SK-OV-3 cancer cell lines after a 24-hour treatment.
Table 1: Dose-Dependent Induction of Apoptosis in MDA-MB-231 Cells
| Ligand Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 10 | 60.7 | 25.8 | 13.5 |
| 100 | 35.4 | 40.2 | 24.4 |
| 1000 | 15.8 | 55.1 | 29.1 |
Table 2: Dose-Dependent Induction of Apoptosis in SK-OV-3 Cells
| Ligand Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 96.8 | 1.9 | 1.3 |
| 1 | 88.3 | 8.5 | 3.2 |
| 10 | 65.2 | 22.1 | 12.7 |
| 100 | 40.1 | 38.6 | 21.3 |
| 1000 | 20.5 | 50.9 | 28.6 |
Note: The data presented are representative and may vary depending on the specific cIAP1 ligand, cell line, and experimental conditions.
Experimental Protocols
I. Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line (e.g., MDA-MB-231) with a cIAP1 ligand to induce apoptosis.
Materials:
-
MDA-MB-231 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest ligand concentration.
-
Remove the culture medium from the wells and replace it with 2 mL of the prepared ligand dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
II. Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the staining of cells with Annexin V and PI for subsequent analysis by flow cytometry.[5]
Materials:
-
Treated and control cells from Protocol I
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Prepare a sufficient volume for all samples.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains detached apoptotic cells.
-
Wash the adherent cells with 1 mL of PBS.
-
Trypsinize the adherent cells by adding 0.5 mL of Trypsin-EDTA to each well and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete culture medium and combine with the previously collected culture medium.
-
Transfer the cell suspension to a flow cytometry tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and aspiration.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Visualizations
Signaling Pathway
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to SMAC Mimetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with SMAC mimetics in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are SMAC mimetics and how do they induce cancer cell death?
Second Mitochondrial Activator of Caspases (SMAC) mimetics are small molecules designed to mimic the function of the endogenous protein SMAC/DIABLO.[1][2] In healthy cells, Inhibitor of Apoptosis (IAP) proteins block apoptosis (programmed cell death) by inhibiting caspases.[3] SMAC/DIABLO, released from the mitochondria under cellular stress, binds to and antagonizes IAPs, thereby promoting apoptosis.[3] SMAC mimetics function by binding to IAP proteins (such as cIAP1, cIAP2, and XIAP), leading to their degradation and relieving the inhibition of caspases, ultimately sensitizing cancer cells to apoptosis.[3][4][5] Many SMAC mimetics also induce the production of Tumor Necrosis Factor-alpha (TNFα), which can further promote cell death.[3][6]
Q2: My cancer cell line is resistant to single-agent SMAC mimetic treatment. What are the common resistance mechanisms?
Resistance to single-agent SMAC mimetics is frequently observed.[7] Key mechanisms include:
-
Insufficient TNFα Signaling: The anti-cancer activity of many SMAC mimetics is dependent on TNFα.[2][8] Cells that do not produce sufficient levels of TNFα upon SMAC mimetic treatment, or are unresponsive to it, will likely be resistant.[2]
-
Upregulation of cIAP2: Following initial SMAC mimetic-induced degradation of cIAP1, some cancer cells upregulate cIAP2 in a TNFα- and NF-κB-dependent manner. This rebound of cIAP2 can block the formation of the pro-apoptotic RIPK1-caspase-8 complex, leading to resistance.[3][4][5]
-
NF-κB Pro-survival Signaling: While SMAC mimetics can activate NF-κB, which is sometimes required for their pro-apoptotic effects in combination with other agents, sustained NF-κB activation can also promote the expression of anti-apoptotic genes, contributing to resistance.[6][9][10]
-
Activation of Pro-survival Pathways: Other signaling pathways, such as the PI3K/AKT and MAPK pathways, can promote cell survival and counteract the pro-apoptotic effects of SMAC mimetics.[4][5][11]
-
Defects in Apoptotic or Necroptotic Machinery: Mutations or deficiencies in key components of the apoptotic or necroptotic pathways (e.g., FADD, Caspase-8) can render cells resistant to SMAC mimetic-induced cell death.[12]
Q3: How can I overcome resistance to SMAC mimetics in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining SMAC mimetics with other agents is a highly effective approach. Synergistic effects have been observed with:
-
Conventional Chemotherapies: (e.g., gemcitabine, paclitaxel, doxorubicin) can significantly increase sensitivity, with some studies showing 30 to 30,000-fold increases in drug sensitivity.[7]
-
TNFα or TRAIL: Exogenous administration of TNFα or TRAIL can sensitize resistant cells.[2]
-
Inhibitors of Pro-survival Pathways: Targeting pathways like PI3K (e.g., with LY294002) or p38/MK2 can suppress cIAP2 upregulation and enhance SMAC mimetic efficacy.[4][5][13][14]
-
NSAIDs: Nonsteroidal anti-inflammatory drugs can enhance SMAC mimetic-induced apoptosis.[15]
-
Radiotherapy: SMAC mimetics can act as radiosensitizers.[9]
-
-
Modulating NF-κB Signaling: While context-dependent, inhibiting the pro-survival aspects of NF-κB signaling can sensitize cells to SMAC mimetics.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant cell death observed with single-agent SMAC mimetic. | 1. Cell line is intrinsically resistant.2. Insufficient TNFα production or signaling.3. Rapid upregulation of pro-survival proteins (e.g., cIAP2). | 1. Confirm Target Engagement: Verify cIAP1 degradation via Western Blot.2. Assess TNFα Dependence: Add exogenous TNFα to see if it sensitizes cells. Measure TNFα secretion via ELISA.3. Combination Therapy: Co-treat with a chemotherapeutic agent or an inhibitor of a known resistance pathway (e.g., PI3K, p38/MK2). |
| Initial sensitivity followed by acquired resistance. | 1. Upregulation of cIAP2 via NF-κB activation.2. Activation of other pro-survival signaling pathways (e.g., MAPK, AKT). | 1. Monitor cIAP2 Levels: Perform a time-course Western Blot for cIAP1 and cIAP2 expression post-treatment.2. Inhibit NF-κB: Use an IKK inhibitor to see if it prevents cIAP2 rebound and restores sensitivity.3. Profile Kinase Activity: Investigate activation of AKT and MAPK pathways (e.g., via phospho-specific antibodies) and test relevant inhibitors. |
| Variability in response across different cell lines. | Inherent genetic and proteomic differences (e.g., basal IAP levels, TNFα production capacity, status of apoptosis/necroptosis machinery). | 1. Characterize Cell Lines: Profile baseline expression of IAPs (cIAP1, cIAP2, XIAP), RIPK1, FADD, and Caspase-8.2. Personalized Combinations: Test a panel of combination agents to identify the most synergistic approach for each cell line.[7] |
| SMAC mimetic induces necroptosis instead of apoptosis. | The apoptotic pathway is blocked (e.g., Caspase-8 or FADD deficiency). | 1. Assess Apoptotic Machinery: Check for the expression and functional status of FADD and Caspase-8.2. Inhibit Necroptosis: Use a RIPK1 inhibitor (e.g., Necrostatin-1) to confirm if the observed cell death is necroptosis.[12] |
Data Summary Table
The following table summarizes quantitative data from studies on overcoming SMAC mimetic resistance.
| Cancer Type | SMAC Mimetic | Combination Agent | Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Unspecified SMAC mimetic | Doxorubicin, Gemcitabine, Paclitaxel, Vinorelbine | 30 to 30,000-fold increase in drug sensitivity in resistant cell lines. | [7] |
| Various Cancers (in vitro panel) | Birinapant | TNFα or TRAIL | Sensitized 41 out of 93 previously resistant malignancies. | [2] |
| Melanoma | Birinapant | TNFα | Sensitized 9 out of 16 previously resistant cell lines. | [2] |
| Acute Myeloid Leukemia (AML) | Birinapant | p38 inhibitor | Potent anti-cancer effect. | [14] |
| Various Cancers | Unspecified SMAC mimetic | PI3K inhibitor (LY294002) | Suppressed cIAP2 up-regulation and overcame resistance. | [4][5] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment: Treat cells with the SMAC mimetic alone or in combination with other drugs (e.g., chemotherapy, TNFα) for 24-72 hours.
-
Apoptosis Staining (Annexin V/PI):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Centrifuge at 1600 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[16]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Cell Viability Assay (MTS/WST-1):
-
Add MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability relative to untreated controls.
-
Protocol 2: Western Blotting for IAP Degradation and Pathway Activation
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Immunoprecipitation to Assess Caspase-3/XIAP Interaction
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
Pre-clearing: Pre-clear lysates with Protein A/G agarose beads.
-
Immunoprecipitation:
-
Incubate the supernatant with an anti-XIAP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washes: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 2, probing the membrane with an anti-active Caspase-3 antibody to determine if the SMAC mimetic caused the release of active Caspase-3 from XIAP.[17]
-
Visualizations
Caption: Mechanism of action for SMAC mimetics in promoting apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. IKKbeta-mediated nuclear factor-kappaB activation attenuates smac mimetic-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination approach boosts new cancer therapy + | Bioworld | BioWorld [bioworld.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Smac mimetic-derived augmentation of chemotherapeutic response in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Managing stability issues with cIAP1 ligand 2 in solution
Technical Support Center: cIAP1 Ligand 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing stability issues with this compound in solution. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 and why is it a therapeutic target?
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cell death and survival signaling pathways.[1][2] It possesses E3 ubiquitin ligase activity, which allows it to tag specific proteins for degradation, thereby influencing apoptosis and the NF-κB signaling pathway.[1][3] In many cancers, cIAP1 is overexpressed, which helps tumor cells evade programmed cell death (apoptosis) and contributes to tumor progression and treatment resistance.[1][4] Therefore, small molecule inhibitors that target cIAP1, often called SMAC mimetics, are being investigated as potential cancer therapeutics.[1]
Q2: What is "this compound" and how does it work?
"this compound" is a conceptual small molecule designed to inhibit the function of cIAP1. As a SMAC mimetic, it mimics the endogenous protein Smac/DIABLO.[1] By binding to cIAP1, the ligand induces its auto-ubiquitination and subsequent degradation by the proteasome.[1] This degradation removes the inhibitory brakes on cell death pathways, promoting apoptosis in cancer cells.
Q3: Why is the stability of this compound in solution a critical issue?
The stability of any small molecule in solution is crucial for obtaining reliable and reproducible experimental results. For this compound, instability can manifest in several ways:
-
Precipitation: The compound may fall out of solution, reducing its effective concentration and leading to inaccurate measurements of its biological activity.[5]
-
Chemical Degradation: The molecule may break down due to factors like pH, temperature, or light exposure, resulting in a loss of potency and the potential formation of confounding byproducts.
-
Reduced Bioavailability: In a broader context, poor solubility and stability are major hurdles for drug development, often leading to low bioavailability.[6][7][8]
Q4: What are the common initial signs of a stability problem with my ligand?
Common indicators of stability issues include:
-
Visual Precipitation: You may observe cloudiness, crystals, or sediment in your stock solution or in the wells of an assay plate, particularly at higher concentrations.[5]
-
Inconsistent Assay Results: High variability between replicate wells or experiments can be a sign of inconsistent compound concentration due to precipitation.
-
Loss of Potency: A gradual or sudden decrease in the ligand's expected biological effect over time can indicate chemical degradation.
-
Assay Interference: Precipitated compound can interfere with assay readings, for example, by scattering light in absorbance-based assays or creating artifacts in imaging.[5]
Troubleshooting Guide
This guide addresses specific stability issues you may encounter with this compound.
Issue 1: My ligand is precipitating from the DMSO stock solution.
| Possible Cause | Troubleshooting Step |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. It is critical that the initial stock is fully dissolved before making further dilutions.[5] |
| Moisture in DMSO. | Use high-purity, anhydrous DMSO. Moisture can significantly decrease the solubility of hydrophobic compounds. Store DMSO in small, sealed aliquots to prevent water absorption. |
| Improper Dissolution. | Ensure complete dissolution by vortexing vigorously. Gentle warming in a water bath may aid dissolution, but check for temperature sensitivity first. |
| Freeze-Thaw Cycles. | Repeated freeze-thaw cycles can promote precipitation. Store your stock solution in small, single-use aliquots at -20°C or -80°C. |
Issue 2: My ligand precipitates in the aqueous assay medium after dilution from the DMSO stock (compound "crashing out").
This is a common problem when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer.[9]
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility. | The target concentration may be too high for the assay medium. The highest concentration without precipitation should be considered the upper limit for the experiment.[9] |
| High final DMSO concentration. | While DMSO aids solubility, high concentrations can be toxic to cells. Keep the final DMSO concentration consistent across all wells and typically below 0.5%. |
| Interaction with media components. | Components in complex media (e.g., RPMI-1640, DMEM) can sometimes interact with the compound. Test solubility in simpler buffers (like PBS or HBSS) to diagnose the issue. Ensure the media is at the correct pH.[9] |
| pH-dependent solubility. | The ligand may be an ionizable molecule with solubility that changes dramatically with pH. Weakly basic compounds are often more soluble at a lower pH, while weakly acidic compounds are more soluble at a higher pH.[8] Consider adjusting the pH of your assay buffer if biologically permissible. |
Troubleshooting Workflow for Precipitation
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.
Experimental Protocols
Here are detailed protocols for key experiments to assess the stability of this compound.
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of your ligand in a specific aqueous buffer.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Clear 96-well microtiter plates
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: In a 96-well plate (the "mother plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Transfer to Assay Plate: In a new 96-well plate, add 198 µL of the aqueous buffer to each well. Transfer 2 µL of each DMSO dilution from the mother plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.
-
Incubate and Read:
-
Immediately after adding the compound, shake the plate for 2 minutes.
-
Measure the absorbance at 620 nm (A_initial).
-
Incubate the plate at room temperature, protected from light, for a set time (e.g., 2 hours).
-
After incubation, shake the plate again and measure the absorbance at 620 nm (A_final).
-
-
Data Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Protocol 2: Chemical Stability Assessment using HPLC
This protocol assesses the degradation of the ligand over time in a specific solution.
Materials:
-
This compound
-
Solution for testing (e.g., cell culture medium, PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Prepare Sample: Prepare a solution of this compound in the test solution at a known concentration (e.g., 10 µM). The concentration should be well below its solubility limit to avoid precipitation.
-
Initial Analysis (T=0): Immediately analyze a sample of the solution by HPLC to determine the initial peak area of the ligand. This serves as the 100% reference.
-
Incubation: Store the remaining solution under defined conditions (e.g., 37°C in an incubator).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis:
-
Calculate the peak area of the ligand at each time point.
-
Determine the percentage of the ligand remaining compared to the T=0 sample.
-
Plot "% Ligand Remaining" vs. "Time" to visualize the degradation kinetics. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Signaling Pathway
cIAP1 is a central node in pathways controlling apoptosis and inflammation. SMAC mimetics like this compound target this protein to promote cancer cell death.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Nonpeptidomimetic, Small-Molecule Antagonist of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-Linked Inhibitor of Apoptosis Protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The role of cIAP2 expression in resistance to cIAP1 ligands
This technical support center provides troubleshooting guides and frequently asked questions regarding the role of cellular inhibitor of apoptosis protein 2 (cIAP2) expression in resistance to cIAP1-targeting ligands, such as SMAC mimetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to cIAP1 antagonists (SMAC mimetics)?
A1: The primary mechanism of resistance involves the compensatory upregulation of cIAP2.[1][2] SMAC mimetics are designed to bind to cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3][4] The degradation of cIAP1, a key negative regulator of the non-canonical NF-κB pathway, results in the stabilization of NF-κB-inducing kinase (NIK).[4][5] Accumulated NIK activates the non-canonical NF-κB pathway, which in turn drives the transcriptional upregulation of the BIRC3 gene, encoding cIAP2.[1][5] This newly synthesized cIAP2 is often refractory to SMAC mimetic-induced degradation and can functionally compensate for the loss of cIAP1, thereby suppressing apoptosis and conferring a resistant phenotype.[1][5]
Q2: Are cIAP1 and cIAP2 functionally redundant?
A2: Yes, cIAP1 and cIAP2 are considered functionally redundant in many contexts, particularly in the regulation of TNFα-mediated NF-κB activation and protection against apoptosis.[6][7] While cells deficient in either cIAP1 or cIAP2 alone can often activate NF-κB normally, the removal of both proteins severely impairs this signaling pathway and sensitizes cells to TNFα-induced cell death.[6] This redundancy is central to the resistance mechanism, as the upregulation of cIAP2 can effectively replace the anti-apoptotic function of the degraded cIAP1.
Q3: My experiment shows initial degradation of cIAP2 after SMAC mimetic treatment, but the cells ultimately survive. Why?
A3: This is a key characteristic of the resistance mechanism. In resistant cancer cell lines, SMAC mimetics can cause the initial degradation of both cIAP1 and existing cIAP2. However, the subsequent NF-κB-driven upregulation of cIAP2 expression can "rebound," leading to the accumulation of new cIAP2 protein that is refractory to degradation.[1][8] This rebound in cIAP2 levels, typically observed several hours after initial treatment, is sufficient to restore the anti-apoptotic signaling and promote cell survival.[8]
Q4: How can I experimentally confirm that cIAP2 upregulation is causing resistance in my cell line?
A4: A multi-step experimental approach is recommended:
-
Time-Course Western Blot: Treat your cells with the cIAP1 ligand/SMAC mimetic and harvest lysates at various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Probe for cIAP1 and cIAP2. In resistant cells, you should observe rapid degradation of cIAP1 and a potential rebound or significant increase in cIAP2 levels at later time points.[8]
-
qRT-PCR: Measure BIRC3 (cIAP2) mRNA levels at the same time points. A significant increase in BIRC3 transcripts following treatment will confirm that the cIAP2 upregulation is occurring at the transcriptional level.
-
siRNA Knockdown: Use siRNA to specifically knock down cIAP2 expression in your cells. Then, treat the cIAP2-depleted cells with the SMAC mimetic. If cIAP2 is the cause of resistance, its knockdown should re-sensitize the cells to the drug, leading to increased apoptosis.
Q5: What are some strategies to overcome cIAP2-mediated resistance?
A5: Overcoming resistance involves targeting the pathways that lead to cIAP2 upregulation and stability.
-
NF-κB Inhibition: Since cIAP2 is induced via NF-κB, modulating this signal can render resistant cells sensitive to SMAC mimetics.[1]
-
PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway can also regulate cIAP2. Using a PI3K inhibitor, such as LY294002, has been shown to suppress cIAP2 upregulation and overcome resistance to SMAC mimetic-induced apoptosis.[1]
-
Targeting Deubiquitylases: The deubiquitylase USP11 has been shown to stabilize cIAP2, contributing to SMAC mimetic resistance. Targeting USP11 can lead to cIAP2 degradation and sensitize cells to treatment.[9]
Signaling and Resistance Pathway
Caption: cIAP2-mediated resistance to cIAP1 antagonists.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution / Experimental Validation |
| Cells are resistant to SMAC mimetic-induced apoptosis. | 1. Compensatory cIAP2 Upregulation: The most common cause is the NF-κB-mediated transcriptional upregulation of cIAP2, which compensates for cIAP1 loss.[1][5] | A. Western Blot: Perform a time-course experiment (0-24h) after SMAC mimetic treatment. Probe for cIAP1 (should degrade) and cIAP2 (should increase at later time points).B. qRT-PCR: Measure BIRC3 (cIAP2) mRNA levels to confirm transcriptional upregulation.C. Combination Therapy: Co-treat cells with the SMAC mimetic and an inhibitor of the NF-κB or PI3K pathway to see if sensitivity is restored.[1] |
| 2. High Basal cIAP2 Expression: Some cell lines may have intrinsically high levels of cIAP2 that are sufficient to confer resistance from the outset. | A. Baseline Western Blot: Compare basal cIAP1 and cIAP2 protein levels across a panel of sensitive and resistant cell lines.B. cIAP2 Knockdown: Use siRNA against cIAP2 in the resistant line to see if it becomes sensitized to the SMAC mimetic. | |
| Inconsistent cIAP1/cIAP2 degradation in Western Blots. | 1. Suboptimal Drug Concentration: The concentration of the SMAC mimetic may be too low to effectively induce degradation, especially for cIAP2 which can require higher concentrations than cIAP1.[4] | A. Dose-Response Curve: Perform a dose-response experiment (e.g., 10 nM to 10 µM) with the SMAC mimetic and assess cIAP1/cIAP2 degradation at a fixed time point (e.g., 4 hours) by Western blot to determine the optimal concentration. |
| 2. Incorrect Time Point: Degradation is rapid. cIAP1 loss can be seen within an hour, while cIAP2 rebound may take 3-6 hours or more.[8][10] | A. Fine-Tuned Time Course: Perform a more detailed time-course analysis, including early time points (e.g., 15, 30, 60 minutes) and later ones (e.g., 3, 6, 12, 24 hours) to capture the full dynamics of degradation and re-expression. | |
| 3. Proteasome Inhibitor Contamination: If using combination therapies, ensure other compounds do not inadvertently inhibit the proteasome, which is required for SMAC mimetic-induced degradation of cIAPs.[4] | A. Control Experiment: Run a control where cells are treated with a known proteasome inhibitor (e.g., MG132) alongside the SMAC mimetic. This should block cIAP1/2 degradation and serve as a positive control for the mechanism. | |
| I cannot co-immunoprecipitate cIAP1 and cIAP2. | 1. Transient or Weak Interaction: The interaction between cIAP1 and cIAP2 may be transient or require specific cellular conditions or post-translational modifications to be stable. | A. Cross-linking: Consider using a cell-permeable cross-linker (e.g., DSP) prior to cell lysis to covalently trap weak or transient interactions. |
| 2. Harsh Lysis Conditions: Lysis buffers with high concentrations of harsh detergents (like SDS) can disrupt protein-protein interactions. | A. Optimize Lysis Buffer: Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) and optimize the salt concentration. Start with a standard RIPA buffer and reduce detergent strength if necessary. | |
| 3. Antibody Issues: The antibody used for immunoprecipitation may bind to an epitope that is masked when cIAP1 and cIAP2 are in a complex. | A. Use a Different Antibody: Test antibodies that target different regions of the protein (e.g., N-terminus vs. C-terminus).B. Reverse IP: If you are pulling down with an anti-cIAP1 antibody and blotting for cIAP2, try the reverse: immunoprecipitate with an anti-cIAP2 antibody and blot for cIAP1. |
Quantitative Data Summary
Table 1: Response of Sensitive vs. Resistant NSCLC Cell Lines to SMAC Mimetic
| Cell Line | Sensitivity to SMAC Mimetic + TNFα | cIAP1 Expression Response | cIAP2 Expression Response (Post-treatment) | Reference |
| H2009 | Sensitive | Degraded | Degraded and remained low | [8] |
| H1299 | Resistant | Mildly responsive, no major change | Initially degraded, but upregulated to higher levels after 3 hours | [8] |
Experimental Workflow Diagram
Caption: Workflow for assessing cIAP2-mediated resistance.
Key Experimental Protocols
Western Blot Analysis of cIAP1/cIAP2 Expression Dynamics
This protocol is designed to assess the protein levels of cIAP1 and cIAP2 over time following treatment with a cIAP1 ligand.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells per well in a 6-well plate) and allow them to adhere overnight. Treat cells with the desired concentration of SMAC mimetic. Prepare a parallel control plate with vehicle (e.g., DMSO).
-
Cell Lysis: At each time point (e.g., 0, 1, 3, 6, 12, 24 hours), wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[11]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for cIAP1 and cIAP2 (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11] To quantify, use densitometry software to measure band intensity.[12][13] Normalize the intensity of cIAP1 and cIAP2 bands to a loading control (e.g., β-actin, GAPDH, or tubulin).
Quantitative Real-Time PCR (qRT-PCR) for BIRC3 (cIAP2) mRNA
This protocol measures changes in the transcription of the gene encoding cIAP2.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. At each time point, wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BIRC3 (and a housekeeping gene like ACTB or GAPDH), and a SYBR Green master mix.[14]
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of BIRC3 mRNA using the ΔΔCt method. Normalize the Ct value of BIRC3 to the Ct value of the housekeeping gene for each sample. Then, calculate the fold change relative to the vehicle-treated control at time zero.
Co-Immunoprecipitation (Co-IP) for cIAP1-cIAP2 Interaction
This protocol is used to determine if cIAP1 and cIAP2 physically interact within the cell.
Methodology:
-
Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease inhibitors. Incubate on ice for 30 minutes.
-
Pre-clearing (Optional but Recommended): Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.[15] Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate to serve as the "Input" or "Lysate" control.
-
To the remaining lysate, add 2-5 µg of a high-quality primary antibody specific for the "bait" protein (e.g., anti-cIAP1). As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[15][16]
-
Elution: Elute the proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis by Western Blot: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" control. Perform Western blotting as described above, but probe the membrane with an antibody against the suspected interacting "prey" protein (e.g., anti-cIAP2). A band in the anti-cIAP1 lane (but not the IgG control lane) indicates an interaction.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 14. Expression and Correlation of Cell-Free cIAP-1 and cIAP-2 mRNA in Breast Cancer Patients: A Study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Linker Length for cIAP1-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length for cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a cIAP1-recruiting PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits the cIAP1 E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-cIAP1), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The linker's length, composition, and attachment points significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[5][]
Q2: How does linker length impact the degradation efficiency (DC50 and Dmax) of a cIAP1-recruiting PROTAC?
A2: Linker length has a profound impact on the degradation efficiency of a PROTAC. An optimal linker length is necessary to correctly orient the POI and cIAP1 for efficient ubiquitin transfer.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[] This often results in a "bell-shaped" curve where optimal degradation is observed at an intermediate linker length.[4]
Q3: What are the most common types of linkers used for cIAP1-recruiting PROTACs?
A3: The most common linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[] These are favored for their synthetic tractability and flexibility. However, more rigid linkers incorporating cyclic structures like piperazine or piperidine are also used to improve conformational restriction and potentially enhance ternary complex stability.[7]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or cIAP1-PROTAC) rather than the productive ternary complex.[4] A well-designed linker can promote positive cooperativity in ternary complex formation, stabilizing it over the binary complexes and thus reducing the hook effect.[8]
Q5: How can I confirm that my cIAP1-recruiting PROTAC is working through the ubiquitin-proteasome system?
A5: To confirm the mechanism of action, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or bortezomib.[7] If the degradation of your target protein is rescued in the presence of the proteasome inhibitor, it indicates that the protein loss is dependent on the proteasome, a key component of the ubiquitin-proteasome system.[7]
Troubleshooting Guides
Issue 1: My cIAP1-recruiting PROTAC shows good binding to the target protein and cIAP1, but I observe low or no degradation.
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length or Rigidity | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains of different lengths) to identify the optimal spatial arrangement for the ternary complex.[3][] |
| Non-productive Ternary Complex Formation | Even if a ternary complex forms, the orientation of the target protein's lysine residues may not be favorable for ubiquitination. Try altering the linker attachment points on either the target binder or the cIAP1 ligand.[5] |
| Poor Cell Permeability | The linker can significantly impact the physicochemical properties of the PROTAC. Modify the linker to improve solubility and cell permeability, for instance, by incorporating more polar groups.[9] |
| Low Expression of cIAP1 in the Cell Line | Confirm the expression levels of cIAP1 in your chosen cell line by Western blot. Select a cell line with robust cIAP1 expression. |
| Rapid PROTAC Metabolism | The linker may be susceptible to metabolic degradation. Assess the stability of your PROTAC in cell culture media and consider designing linkers with improved metabolic stability.[7] |
Issue 2: I am observing a significant "hook effect" with my cIAP1-recruiting PROTAC.
| Potential Cause | Suggested Solution |
| Formation of Unproductive Binary Complexes | This is the inherent cause of the hook effect. The goal is to favor the ternary complex.[4] |
| Low Cooperativity of the Ternary Complex | A linker that promotes positive cooperativity will stabilize the ternary complex. Experiment with more rigid linkers or different linker compositions to enhance protein-protein interactions between the target and cIAP1.[8] |
| High PROTAC Concentrations | Perform a wide dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. Use concentrations at or below the Dmax for subsequent experiments.[4] |
Data Presentation
Systematic variation of the linker length is a key step in optimizing PROTAC efficacy. The following tables provide illustrative data on how linker length can affect the degradation of different target proteins by cIAP1-recruiting and other PROTACs. Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.
Table 1: Illustrative Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation by cIAP1-Recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| BC5P | PEG-based | ~15 | 50-100 | >90 |
| BC2P | PEG-based | ~9 | >1000 | <20 |
This illustrative data is based on findings from studies on BTK degraders, where shorter linkers can be non-permissive for degradation.[8]
Table 2: Illustrative Impact of Linker Length on Estrogen Receptor α (ERα) Degradation by VHL-Recruiting PROTACs
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This table demonstrates a clear optimal linker length for ERα degradation.[10]
Table 3: Illustrative Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation by VHL-Recruiting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data shows a minimum linker length is required for TBK1 degradation.[11]
Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a cIAP1-recruiting PROTAC.
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. In Vitro cIAP1-Mediated Ubiquitination Assay
This protocol is for assessing the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.
-
Reaction Components:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human ubiquitin
-
Recombinant cIAP1 (or a relevant catalytic domain)
-
Recombinant target protein
-
PROTAC of interest
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT)
-
-
Procedure:
-
Combine the E1, E2, ubiquitin, cIAP1, and target protein in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[12][13][14]
-
3. Negative and Experimental Controls for Validation
To ensure the observed degradation is a direct result of the PROTAC's intended mechanism, the following controls are essential:
-
Inactive Epimer/Analog Control: Synthesize a close analog of your active PROTAC with a modification that abrogates binding to cIAP1 (e.g., a stereoisomer of the cIAP1 ligand).[2] This control should not induce degradation.
-
Competitive Antagonist Control: Co-treat cells with your active PROTAC and an excess of a free ligand that binds to either the target protein or cIAP1. This should competitively inhibit ternary complex formation and rescue the degradation of the target protein.[8][9]
-
E3 Ligase Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of cIAP1 in your cell line. An effective cIAP1-recruiting PROTAC should show significantly reduced or no activity in these cells.[9]
Visualizations
Caption: Mechanism of action for a cIAP1-recruiting PROTAC.
Caption: Experimental workflow for optimizing linker length.
Caption: The cIAP1-mediated ubiquitination cascade.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
Why is my cIAP1 ligand 2 not inducing apoptosis?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using cIAP1 ligand 2 who are not observing the expected induction of apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound is not inducing apoptosis. What are the potential reasons?
Answer: The lack of apoptosis induction by a cIAP1 ligand, which typically functions as a SMAC mimetic, can stem from several factors related to the ligand itself, the experimental setup, or the specific biology of the cell line being used. Here are the primary areas to investigate:
-
Ligand Integrity and Activity:
-
Degradation: Ensure the ligand has been stored correctly, as improper storage can lead to degradation.
-
Purity and Concentration: Verify the purity of your ligand batch and confirm the accuracy of the final concentration used in your experiment.
-
-
Cellular Context and Resistance:
-
Low cIAP1 Expression: The target protein, cIAP1, may be expressed at very low or undetectable levels in your chosen cell line.
-
Dependency on Autocrine TNFα Signaling: Many cell lines require the production of Tumor Necrosis Factor-alpha (TNFα) to undergo apoptosis in response to SMAC mimetics.[1][2] If your cells do not produce TNFα or lack the TNF receptor (TNFR1), the pro-apoptotic signal will be impaired.
-
Dysfunctional NF-κB Pathway: The degradation of cIAP1 typically leads to the activation of the alternative NF-κB pathway, which can be crucial for TNFα production.[1][3] Defects in this pathway can prevent apoptosis.
-
Overexpression of Other Anti-Apoptotic Proteins: High levels of other anti-apoptotic proteins, such as XIAP or members of the Bcl-2 family, can compensate for the loss of cIAP1 and prevent caspase activation.[4]
-
Impaired Caspase Machinery: The core apoptotic machinery, including essential caspases like Caspase-8, may be deficient or inhibited in your cell line.[2][5]
-
-
Experimental Protocol and Assay Limitations:
-
Suboptimal Concentration or Incubation Time: The concentration of the ligand may be too low, or the incubation time may be too short to induce a measurable apoptotic response.
-
Apoptosis Assay Selection and Timing: Apoptosis is a dynamic process. The chosen assay might not be optimal for the stage of apoptosis your cells are in. For example, Annexin V staining detects early events, while DNA fragmentation assays detect later stages.[6][7][8]
-
Question 2: How does this compound work, and what is the expected outcome?
Answer: this compound is a SMAC mimetic, designed to mimic the endogenous protein Smac/DIABLO.[3][9] These ligands bind to the BIR domains of cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[10] This binding event induces a conformational change in the cIAP1 protein, activating its E3 ubiquitin ligase function and causing it to tag itself for destruction via the proteasome.[3][10][11]
The expected outcomes are:
-
Rapid degradation of cIAP1 protein.
-
Removal of the block on caspase activation , thereby lowering the threshold for apoptosis.
-
In many cancer cell lines, this leads to activation of the NF-κB pathway, production of TNFα, and subsequent TNFα-dependent apoptosis in an autocrine or paracrine manner.[1][2]
The signaling pathway is illustrated below.
Question 3: My cells are not dying. How can I troubleshoot my experiment?
Answer: A systematic troubleshooting approach can help identify the issue. We recommend the following workflow:
Data Presentation: Experimental Parameters
The optimal conditions for this compound can vary by cell line. The table below summarizes typical starting parameters based on common SMAC mimetics like LCL161.
| Parameter | Recommended Range | Target Endpoint | Rationale & Key Considerations |
| Ligand Concentration | 10 nM - 10 µM | IC50 for cell viability | Start with a dose-response curve to determine the optimal concentration for your cell line. |
| Incubation Time | 4 - 72 hours | % Apoptotic Cells | cIAP1 degradation is rapid (1-4h). Apoptosis is a downstream event and may require longer incubation (24-48h). |
| Co-treatment | TNFα (1-10 ng/mL) | Sensitization to apoptosis | Use if your cell line is resistant to the ligand alone to bypass the need for endogenous TNFα production.[1][2] |
| Positive Control Cell Line | MDA-MB-231, SK-OV-3 | >50% Apoptosis | Use a cell line known to be sensitive to SMAC mimetics to validate your ligand and protocol. |
| Negative Control | Vehicle (e.g., DMSO) | <5% Apoptosis | Essential for establishing a baseline of cell death in your culture conditions. |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
This experiment is critical to confirm that your ligand is engaging its direct target.
-
Cell Seeding: Plate 1-2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., at 100 nM and 1 µM) and a vehicle control (DMSO).
-
Time Course: Harvest cells at 0, 1, 2, and 4 hours post-treatment.
-
Lysis: Wash cells with cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with a primary antibody against cIAP1 (1:1000) overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin, 1:5000).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an ECL substrate.
-
Analysis: A significant decrease in the cIAP1 band intensity at 1-4 hours indicates successful target engagement.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This is a standard method to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[12]
-
Cell Seeding and Treatment: Plate cells and treat with your ligand (and controls) as determined from dose-response and time-course experiments (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer.
-
Gating:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of executioner caspases 3 and 7.
-
Cell Seeding: Plate 10,000 cells per well in a 96-well white-walled plate.
-
Treatment: Treat cells with your ligand and controls for the desired time (e.g., 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3 and/or -7.
References
- 1. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - Ozgene [ozgene.com]
- 2. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 5. "Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 du" by Maria Eugenia Guicciardi, Justin L. Mott et al. [digitalcommons.unmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. The pros and cons of apoptosis assays for use in the study of cells, tissues, and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: cIAP1 Degradation Experiments
Welcome to the technical support center for cIAP1 degradation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered in their studies.
Frequently Asked Questions (FAQs)
Q1: My Western blot results for cIAP1 degradation are inconsistent. What are the common causes?
A1: Inconsistent cIAP1 degradation in Western blots can stem from several factors, from sample preparation to antibody performance.[1][2] Key areas to troubleshoot include:
-
Antibody Specificity and Validation: Ensure your primary antibody is specific to cIAP1 and validated for Western blotting.[3][4][5][6] Use knockout or knockdown cell lines as negative controls to confirm antibody specificity.[6]
-
Protein Loading and Transfer: Inconsistent protein loading can lead to variability. Always use a reliable protein quantification method (e.g., BCA assay) and a loading control (e.g., GAPDH, β-actin) to normalize your results.[7] Optimize transfer conditions, especially for a ~70 kDa protein like cIAP1, to ensure complete transfer from the gel to the membrane.[2]
-
Sample Preparation: Protein degradation during sample preparation can affect results. Always use fresh samples and include protease and phosphatase inhibitors in your lysis buffer.[8]
-
Reagent Quality: Ensure all reagents, especially antibodies and detection substrates, are not expired and have been stored correctly.[2]
Q2: I'm not observing the expected cIAP1 degradation after treating cells with a SMAC mimetic. Why might this be?
A2: Several factors can lead to a lack of cIAP1 degradation in response to SMAC mimetics:
-
SMAC Mimetic Potency and Concentration: Verify the potency of your SMAC mimetic. Different compounds have varying affinities for IAP proteins.[9] Perform a dose-response experiment to determine the optimal concentration for cIAP1 degradation in your specific cell line.[10]
-
Cellular Context: The cellular environment plays a crucial role. Some cell lines may have intrinsic resistance mechanisms or express lower levels of components required for SMAC mimetic-induced degradation, such as TRAF2.[11]
-
Proteasome Activity: SMAC mimetics induce auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[10][12] Include a proteasome inhibitor (e.g., MG132) as a control. If cIAP1 levels are restored in the presence of the inhibitor, it confirms that the degradation pathway is active.[13][14]
-
Experimental Timing: The degradation of cIAP1 can be rapid, often occurring within minutes of treatment.[10][15] A time-course experiment is essential to capture the optimal window for observing degradation.
Q3: My cIAP1 antibody is showing multiple bands on the Western blot. What does this mean?
A3: The presence of multiple bands can be due to several reasons:
-
Post-Translational Modifications (PTMs): cIAP1 can undergo various PTMs, such as ubiquitination and phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[8]
-
Protein Isoforms: Alternative splicing of the BIRC2 gene (which encodes cIAP1) could result in different protein isoforms.[8]
-
Protein Degradation: Partial degradation of cIAP1 during sample preparation can result in smaller fragments being detected by the antibody.[8][16]
-
Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins.[2][16] To address this, optimize blocking conditions and antibody concentrations.[1][7]
Q4: How does the subcellular localization of cIAP1 affect degradation experiments?
A4: cIAP1 localization can vary depending on the cell type and state. It is found in both the cytoplasm and the nucleus.[17][18][19] In healthy cells, it is often predominantly nuclear, while apoptotic stimuli can induce its export to the cytoplasm.[17][18] This differential localization can impact its interaction with other proteins and its accessibility to degradation machinery. When designing experiments, consider the subcellular fractionation to analyze cIAP1 levels in different compartments.
Q5: Can SMAC mimetics have off-target effects that might influence my results?
A5: While SMAC mimetics are designed to target IAP proteins, off-target effects can occur.[10] For instance, some SMAC mimetics have been reported to affect T-cell function, which could be a consideration in immunology-focused studies.[20][21] It's important to use well-characterized compounds and include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Signal for cIAP1
This guide provides a systematic approach to troubleshooting inconsistent cIAP1 signals in Western blots.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein load | Quantify protein concentration accurately and load 20-30 µg of total protein per lane.[7] |
| Poor antibody performance | Validate the primary antibody using positive and negative controls. Titrate the antibody to find the optimal concentration.[2] | |
| Inefficient protein transfer | Optimize transfer time and voltage. Use a Ponceau S stain to visualize transfer efficiency.[1] | |
| Inactive HRP substrate | Use fresh or properly stored ECL substrate.[2] | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk).[1][2] |
| High antibody concentration | Reduce the concentration of the primary and/or secondary antibody.[2][7] | |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations.[2][7] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific, validated antibody.[3] Include knockout/knockdown samples as negative controls. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[8] | |
| Post-translational modifications | Consult literature for known modifications of cIAP1 that might alter its apparent molecular weight.[8] |
Guide 2: SMAC Mimetic Treatment Fails to Induce cIAP1 Degradation
This guide addresses issues where cIAP1 degradation is not observed following treatment with SMAC mimetics.
| Problem | Potential Cause | Recommended Solution |
| No Degradation Observed | Suboptimal SMAC mimetic concentration | Perform a dose-response curve to determine the EC50 for cIAP1 degradation in your cell line. |
| Inappropriate time point | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal treatment duration.[15] | |
| Cell line resistance | Consider that some cell lines may be resistant to SMAC mimetic-induced degradation.[11] | |
| Impaired proteasome function | Include a positive control for proteasome-mediated degradation and a proteasome inhibitor (e.g., MG132) control.[13] | |
| Variability Between Experiments | Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and growth conditions. |
| Reagent instability | Prepare fresh dilutions of the SMAC mimetic for each experiment. |
Experimental Protocols
Western Blotting for cIAP1 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well on a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-cIAP1 antibody (at the recommended dilution) overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT), combine recombinant E1 activating enzyme, E2 conjugating enzyme (like UbcH5c), ubiquitin, and ATP.[11][22]
-
Add E3 Ligase: Add purified recombinant cIAP1 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.[11]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the ubiquitination of cIAP1 by Western blotting using an anti-cIAP1 or anti-ubiquitin antibody.
Caspase Activity Assay
-
Cell Treatment: Treat cells with the desired compound to induce apoptosis.
-
Cell Lysis: Lyse the cells using a provided lysis buffer.[23]
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7) to the cell lysate.[23][24]
-
Incubation: Incubate at 37°C for 1-2 hours.[23]
-
Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[23]
Visualizations
Caption: SMAC mimetic-induced cIAP1 degradation pathway leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent cIAP1 degradation.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. Anti-cIAP1 Antibodies | Invitrogen [thermofisher.com]
- 4. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. cIAP1 antibody (10022-1-AP) | Proteintech [ptglab.com]
- 6. rndsystems.com [rndsystems.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 18. cIAP1 Localizes to the nuclear compartment and modulates the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to cIAP1 ligand 2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cIAP1 Ligand 2 and other SMAC mimetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second mitochondrial activator of caspases (SMAC) mimetic. It functions by binding to the BIR (Baculoviral IAP Repeat) domains of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1 and cIAP2).[1][2] This binding event triggers a conformational change that induces the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[1][2] The degradation of cIAP1/2 alleviates their inhibition of downstream signaling pathways, ultimately promoting apoptosis. In many cancer cell lines, this process is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα).[3]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The differential response of cell lines to this compound can be attributed to several factors:
-
TNFα Dependence: Many tumor cells require autocrine or paracrine TNFα signaling to undergo apoptosis following cIAP1/2 degradation.[3] Cell lines that do not produce sufficient TNFα or lack a functional TNF receptor pathway may be resistant to single-agent treatment.
-
Expression Levels of IAP Proteins: The baseline expression levels of cIAP1, cIAP2, and another IAP family member, X-linked inhibitor of apoptosis protein (XIAP), can influence sensitivity.[4][5]
-
Genetic Context: The overall genetic background of the cancer cells, including the status of key signaling molecules in the NF-κB and apoptosis pathways, plays a crucial role. For instance, mutations in the NF-κB pathway can alter the cellular response.[6]
-
Compensatory Mechanisms: In some instances, the degradation of cIAP1 can lead to a compensatory upregulation of cIAP2, which can confer resistance.[7]
Q3: What is the role of XIAP in the response to this compound?
A3: While this compound primarily targets cIAP1 and cIAP2 for degradation, many SMAC mimetics also bind to XIAP, albeit sometimes with lower affinity.[5][8] XIAP is a direct inhibitor of caspases-3, -7, and -9. By binding to XIAP, SMAC mimetics can prevent it from inhibiting these caspases, thus lowering the threshold for apoptosis induction. However, studies with selective cIAP1/2 inhibitors have shown that potent induction of cell death can occur even without strong XIAP binding, emphasizing the critical role of cIAP1/2 degradation.[3]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound and other SMAC mimetics have shown synergistic effects when combined with various anti-cancer agents.[1] Combination with chemotherapy, radiotherapy, or targeted agents that induce cellular stress and TNFα production can enhance the pro-apoptotic effects of this compound.[4][9] They can also be used to sensitize tumor cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed after treatment. | 1. Cell line is resistant to single-agent treatment due to lack of endogenous TNFα. 2. Suboptimal concentration of the ligand was used. 3. Insufficient incubation time. 4. High expression of anti-apoptotic proteins or resistance mechanisms. | 1. Co-treat with a low, non-toxic dose of TNFα. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Extend the incubation time (e.g., 48-72 hours). 4. Analyze the expression of IAP family members and other relevant apoptosis-related proteins by Western blot. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent ligand preparation or storage. 3. Variation in reagent quality. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range. 2. Prepare fresh dilutions of the ligand for each experiment from a properly stored stock solution. 3. Ensure all reagents are within their expiration dates and stored correctly. |
| Difficulty in detecting cIAP1 degradation by Western blot. | 1. Degradation is very rapid. 2. Antibody quality is poor. 3. Insufficient protein loading. | 1. Perform a time-course experiment with early time points (e.g., 15, 30, 60 minutes) to capture the rapid degradation. 2. Use a validated antibody for cIAP1. 3. Ensure adequate protein concentration is loaded onto the gel. |
| Unexpected cellular morphology changes. | 1. Off-target effects of the ligand at high concentrations. 2. Contamination of cell culture. | 1. Use the lowest effective concentration determined from dose-response studies. 2. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Comparative Cell Viability (IC50) of cIAP1 Ligands in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| LCL161 | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | Generally resistant as a single agent.[4] |
| LCL161 | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.25 | Sensitive to single-agent treatment.[10] |
| LCL161 | Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | Sensitive to single-agent treatment.[10] |
| LCL161 | Ba/F3-FLT3-ITD | Leukemia | ~0.5 | Modest single-agent activity.[10] |
| LCL161 | Hep3B | Hepatocellular Carcinoma | 10.23 | Single-agent activity observed.[5] |
| LCL161 | PLC5 | Hepatocellular Carcinoma | 19.19 | Single-agent activity observed.[5] |
| AT-406 (Debio 1143) | MDA-MB-231 | Breast Cancer | - | Sensitive as a single agent.[5] |
| Birinapant | Various | - | - | Potent SMAC mimetic.[1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for cIAP1 Degradation and Caspase-3 Cleavage
This protocol is for detecting the degradation of cIAP1 and the cleavage of caspase-3 as a marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 9. Novel SMAC-mimetics synergistically stimulate melanoma cell death in combination with TRAIL and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Battle of E3 Ligase Recruiters: cIAP1 Ligand 2 vs. VHL Ligands in PROTAC Development
A comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing cIAP1 and VHL E3 ligase ligands, providing researchers, scientists, and drug development professionals with a data-driven guide to inform degrader design and strategy.
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's success. Among the expanding arsenal of E3 ligases, von Hippel-Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1) have emerged as prominent players. This guide provides an objective comparison of PROTACs developed using cIAP1 ligands, specifically focusing on bestatin-based compounds, and those employing widely-used VHL ligands, supported by experimental data on their performance, selectivity, and underlying mechanisms.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] While the overarching goal is the same, the specifics of E3 ligase recruitment by cIAP1 and VHL ligands present distinct mechanistic features.
VHL-based PROTACs typically utilize small molecule ligands, such as VH032 and VH101, which are derivatives of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[3][4] These ligands bind to the substrate recognition pocket of VHL, a component of the CRL2VHL E3 ligase complex.[5] The formation of the POI-PROTAC-VHL ternary complex leads to the polyubiquitination of the target protein, primarily through the assembly of K48-linked ubiquitin chains, a strong signal for proteasomal degradation.[6]
cIAP1-based PROTACs , often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), commonly employ ligands derived from bestatin or other IAP antagonists.[7][8] These ligands engage the BIR3 domain of cIAP1, a RING-domain E3 ligase.[9] A key distinction of cIAP1-mediated degradation is its reliance on the E2 enzyme UBE2N, which catalyzes the formation of K63-linked ubiquitin chains. These initial K63 chains then serve as a scaffold for the assembly of more complex, branched K11/K48 and K48/K63 ubiquitin chains, which are potent signals for proteasomal degradation.[6][10] Interestingly, cIAP1-recruiting ligands can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[7]
Diagram of the VHL-based PROTAC Signaling Pathway
Caption: VHL-based PROTACs facilitate the formation of a ternary complex, leading to K48-linked polyubiquitination and subsequent proteasomal degradation of the target protein.
Diagram of the cIAP1-based PROTAC Signaling Pathway
Caption: cIAP1-based PROTACs initiate K63-linked ubiquitination, followed by the formation of branched ubiquitin chains, leading to proteasomal degradation.
Performance Comparison: Degradation Efficacy and Selectivity
The ultimate measure of a PROTAC's effectiveness lies in its ability to potently and selectively degrade the target protein. While direct head-to-head comparisons are limited, data from various studies allow for an insightful analysis of the relative performance of cIAP1- and VHL-based degraders.
| E3 Ligase | PROTAC (Target) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| cIAP1 | SNIPER-12 (BTK) | THP-1 | 182 ± 57 | Not Reported | [6] |
| cIAP1 | SNIPER-7 (BRD4) | - | Optimal at 100 nM | Not Reported | [7] |
| VHL | KRAS G12C Degrader | NCI-H358 | 100 | >90 | [11] |
| VHL | Jps016 (HDAC1) | HCT116 | 550 | 77 | [12] |
| VHL | Jps016 (HDAC3) | HCT116 | 530 | 66 | [12] |
| VHL | PROTAC 4 (HDAC1) | HCT116 | 550 | ~100 (at 10 µM) | [12] |
| VHL | NR-11c (p38α) | MDA-MB-231 | ~100 | >80 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
The choice of E3 ligase can significantly impact the selectivity of a PROTAC, even when targeting the same protein family. For instance, a study comparing degraders for p38 MAP kinases revealed that a VHL-based PROTAC (NR-11c) specifically degraded p38α, whereas a CRBN-based PROTAC degraded both p38α and p38β.[2] This highlights the potential for E3 ligase selection to fine-tune degrader selectivity.
Furthermore, the expression levels of the E3 ligase in different cell types and disease states can influence PROTAC efficacy. VHL-based PROTACs have demonstrated broad activity across a panel of cancer cell lines, suggesting that VHL is widely expressed and functional.[13] In contrast, the activity of CRBN-based PROTACs can be more variable and dependent on CRBN expression levels.[13] While comprehensive data on cIAP1 expression and its correlation with SNIPER activity across diverse cell lines is less established, the cell-cycle-dependent expression of cIAP1 has been shown to influence the efficacy of cIAP1-based degraders targeting AURKA.[14]
Pharmacokinetics and Off-Target Effects
The translation of a potent PROTAC from a cellular tool to a therapeutic agent hinges on its pharmacokinetic (PK) properties and off-target profile.
Pharmacokinetics: VHL-based PROTACs have been shown to be suitable for oral administration and can be designed to achieve brain exposure.[2] However, they can be susceptible to metabolic instability, particularly cleavage of the VHL ligand moiety.[15] The pharmacokinetic profiles of cIAP1-based PROTACs are less extensively documented in publicly available literature, but some SNIPERs have been developed with attractive pharmacokinetic profiles.[6]
Off-Target Effects: A key consideration for any targeted therapy is the potential for off-target effects. For VHL-based PROTACs, high concentrations of the VHL ligand can potentially inhibit the native function of VHL, which includes the degradation of HIF-1α.[16] However, studies have shown that potent VHL inhibitors are exquisitely specific for VHL, with minimal off-target effects observed at the proteome level.[17] For cIAP1-based PROTACs, a potential off-target effect is the degradation of cIAP1 itself, which could have downstream consequences on apoptosis signaling.[7] However, this can also be harnessed as a therapeutic strategy in certain cancers where cIAP1 is overexpressed.
Experimental Protocols
To aid researchers in the evaluation of cIAP1- and VHL-based PROTACs, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
Diagram of the Western Blot Experimental Workflow
Caption: A stepwise workflow for quantifying PROTAC-induced protein degradation using Western blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response range of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
Diagram of the In Vitro Ubiquitination Assay Workflow
Caption: A simplified workflow for assessing PROTAC-mediated ubiquitination in vitro.
Methodology:
-
Reaction Assembly: On ice, combine purified E1 activating enzyme, the appropriate E2 conjugating enzyme (e.g., UBE2N for cIAP1), the purified E3 ligase (VHL or cIAP1 complex), ubiquitin, ATP, the purified protein of interest, and the PROTAC at various concentrations in an appropriate reaction buffer. Include negative controls lacking E1, E3, or the PROTAC.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting as described in the previous protocol, using a primary antibody against the protein of interest.
-
Detection of Ubiquitination: Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein.
Conclusion
Both cIAP1 and VHL ligands have proven to be effective recruiters of E3 ligases for targeted protein degradation. VHL-based PROTACs are currently more prevalent in the literature and have demonstrated broad applicability and favorable properties for drug development. However, cIAP1-based PROTACs offer a distinct ubiquitination mechanism that can be advantageous in certain contexts and present an alternative strategy, particularly when VHL-based approaches are suboptimal. The choice between these two E3 ligase recruiters should be guided by the specific target, the desired selectivity profile, the cellular context, and the intended therapeutic application. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the design and evaluation of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Selective cIAP1/2 inhibitors versus pan-IAP inhibitors in research
A Researcher's Guide to Selective cIAP1/2 vs. Pan-IAP Inhibitors
In the landscape of cancer therapeutics, targeting the Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to programmed cell death. IAP antagonists, also known as SMAC mimetics, are designed to mimic the endogenous protein SMAC/DIABLO, which neutralizes IAPs and promotes apoptosis.[1][2] These inhibitors can be broadly categorized into two classes: selective inhibitors targeting cellular IAP1 and cIAP2 (cIAP1/2), and pan-IAP inhibitors that also target the X-linked IAP (XIAP). This guide provides an objective comparison of these two classes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Pathways
The differential effects of selective and pan-IAP inhibitors stem from the distinct roles of their target proteins.
-
cIAP1 and cIAP2 are E3 ubiquitin ligases that are crucial regulators of both canonical and non-canonical NF-κB signaling pathways.[3][4][5] They are responsible for the ubiquitination and subsequent degradation of NF-κB-inducing kinase (NIK), a key activator of the non-canonical pathway.[6][7][8]
-
XIAP is the most potent endogenous caspase inhibitor, directly binding to and neutralizing effector caspases-3 and -7, as well as initiator caspase-9.[9][10][11]
Selective cIAP1/2 inhibitors function primarily by binding to the BIR domains of cIAP1 and cIAP2. This binding event triggers their auto-ubiquitination and rapid proteasomal degradation.[2][12][13] The removal of cIAP1/2 leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.[6][8][10] This can lead to the production of tumor necrosis factor-alpha (TNFα), which then acts in an autocrine or paracrine manner to induce caspase-8-dependent apoptosis in tumor cells that have been sensitized by the loss of cIAPs.[14][15]
Pan-IAP inhibitors perform a dual function. Like their selective counterparts, they induce the degradation of cIAP1/2, thereby activating the non-canonical NF-κB pathway and sensitizing cells to TNFα.[10] In addition, they directly antagonize XIAP, releasing the brakes on caspase-3, -7, and -9 activity.[1] This direct caspase de-repression can provide a more robust and direct push towards apoptosis, especially in cellular contexts where XIAP is a dominant survival factor.[16][17]
Comparative Performance Data
The choice between a selective and a pan-IAP inhibitor often depends on their specific binding affinities and resulting cellular potency. The following tables summarize quantitative data for representative compounds.
Table 1: Biochemical Binding Affinity (Ki, nM)
This table compares the binding affinity of selective and pan-IAP inhibitors to the BIR3 domains of cIAP1, cIAP2, and XIAP. Lower Ki values indicate stronger binding.
| Compound | Type | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP/cIAP1) | Reference |
| GDC-0152 | Pan | 17 | 43 | 28 | ~1.6x | [18][19] |
| Birinapant | Pan (cIAP-preferential) | <1 | - | ~25-50 | >25x | [10][18] |
| Xevinapant (AT-406) | Pan | 1.9 | 5.1 | 66.4 | ~35x | [18][19] |
| Compound 5 (SM-1295) | Selective | <10 | <10 | >9000 | >900x | [12][13] |
| Compound 7 | Selective | 3.2 | 11.0 | 2985 | ~933x | [13] |
Data compiled from multiple sources; assay conditions may vary.
Table 2: In Vitro Cellular Potency (IC50, nM)
This table shows the half-maximal inhibitory concentration (IC50) for cell viability in cancer cell lines sensitive to IAP inhibitors. These assays are often performed with or without exogenous TNFα to assess sensitization.
| Compound | Type | Cell Line | IC50 (nM) (Single Agent) | IC50 (nM) (+1 ng/mL TNFα) | Reference |
| TQB3728 | Pan | MDA-MB-231 | - | 14.3 | [20] |
| Compound 5 (SM-1295) | Selective | MDA-MB-231 | ~10-20 | Not Reported | [12][13] |
| Birinapant | Pan | SK-OV-3 | >1000 | ~5 | [21] |
| LCL161 | Pan | MDA-MB-231 | ~5000 | ~10 | [22] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Key Experimental Protocols
Accurate comparison of IAP inhibitors requires standardized and robust experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Potent pan-IAP and Lys-Covalent XIAP selective Inhibitors Using a Thermodynamics Driven Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - Ozgene [ozgene.com]
- 16. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer | MDPI [mdpi.com]
- 22. Combination of IAP Antagonists and TNF-α-Armed Oncolytic Viruses Induce Tumor Vascular Shutdown and Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cIAP1 Engagement in Cells: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming target engagement is a critical step in the validation of novel ligands. This guide provides a comparative overview of key experimental methods to validate the engagement of cellular inhibitor of apoptosis protein 1 (cIAP1) in cells treated with a novel ligand, referred to here as "Ligand 2." The performance of Ligand 2 can be benchmarked against established cIAP1 modulators, such as SMAC mimetics (e.g., Birinapant, LCL161) and other small molecule inhibitors.
Data Presentation: Comparative Analysis of cIAP1 Ligands
The following tables summarize quantitative data for various ligands that target cIAP1, providing a baseline for comparison with Ligand 2.
Table 1: Binding Affinities of cIAP1 Ligands to the BIR3 Domain
| Ligand | Assay Type | Affinity Constant (Ki/Kd/EC50) | Reference |
| SMAC-5F (fluorescent probe) | Fluorescence Polarization | Kd: 4.8 ± 0.6 nM | [1] |
| Smac001 | Fluorescence Polarization | EC50: Low nanomolar | [1] |
| Smac037 | Fluorescence Polarization | EC50: Low nanomolar | [1] |
| Compound 1 (SM-337) | Fluorescence Polarization | Ki: 2.5 nM | [2] |
| Compound 2 | Fluorescence Polarization | Ki: 4.7 nM | [2] |
| Birinapant (bivalent SMAC mimetic) | Not Specified | Kd: < 1 nM | [3] |
Table 2: Functional Inhibition of cIAP1 E3 Ligase Activity
| Ligand | Assay Type | IC50 | Reference |
| D19 | In vitro autoubiquitination (pyrophosphate production) | 14.1 µM | [4] |
Table 3: Thermal Stabilization of cIAP1-BIR3 Domain
| Ligand | Assay Type | Thermal Shift (ΔTm) | Reference |
| Smac005 | Thermal Shift Assay | +28.0°C | [1] |
| Smac010 | Thermal Shift Assay | +24.5°C | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and comparison.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively determines the binding affinity of a ligand to the BIR3 domain of cIAP1.
Principle: A fluorescently labeled peptide derived from the SMAC protein binds to the cIAP1 BIR3 domain, resulting in a high fluorescence polarization signal. Unlabeled ligands (like Ligand 2) compete for this binding, causing a displacement of the fluorescent peptide and a decrease in the polarization signal.
Protocol:
-
Reagents:
-
Procedure:
-
Add a fixed concentration of the fluorescently labeled SMAC peptide (e.g., 2 nM) to the wells of a black, flat-bottom 96-well microplate.[1]
-
Add a fixed concentration of the cIAP1-BIR3 protein (e.g., 10 nM).[1]
-
Add serial dilutions of Ligand 2 or reference compounds.
-
Incubate the plate at room temperature for 3 hours with shaking.[1]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission for 5-Fam).[1]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the ligand concentration.
-
Fit the data to a competitive binding model to determine the EC50 or Ki value for each ligand.
-
In Vitro cIAP1 Autoubiquitination Assay
This assay measures the E3 ubiquitin ligase activity of cIAP1 by detecting its autoubiquitination.
Principle: In the presence of E1 and E2 enzymes, ATP, and ubiquitin, cIAP1 catalyzes its own polyubiquitination. The extent of this reaction can be monitored, and the inhibitory or stimulatory effect of a ligand can be quantified.
Protocol:
-
Reagents:
-
Purified recombinant cIAP1 (e.g., GST-cIAP1 or 35S-labeled cIAP1).
-
E1 activating enzyme.
-
E2 conjugating enzyme (e.g., UbcH5a).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Ligand 2 and reference compounds (e.g., D19 as an inhibitor, SMAC mimetics as activators).
-
-
Procedure:
-
Combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Add the purified cIAP1 protein.
-
Add Ligand 2 or a reference compound at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[4]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Detect ubiquitinated cIAP1 by:
-
Western Blot: Using an anti-cIAP1 or anti-ubiquitin antibody. A smear of higher molecular weight bands indicates polyubiquitination.
-
Autoradiography: If using 35S-labeled cIAP1.[4]
-
-
Quantify the intensity of the ubiquitinated cIAP1 bands to determine the effect of the ligand. For inhibitors, an IC50 value can be calculated.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the ligand, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.
Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with Ligand 2 or a reference compound at the desired concentration for a specific duration (e.g., 1 hour) at 37°C. Include a vehicle-treated control.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble cIAP1 in each sample by Western blotting using a specific anti-cIAP1 antibody.
-
Plot the amount of soluble cIAP1 as a function of temperature for both vehicle- and ligand-treated samples. A shift in the melting curve to higher temperatures indicates ligand-induced stabilization of cIAP1.
-
Immunoprecipitation and Western Blotting for cIAP1 Degradation
This method is used to qualitatively or semi-quantitatively assess the ligand-induced degradation of cIAP1 in cells.
Principle: SMAC mimetics are known to induce the autoubiquitination and subsequent proteasomal degradation of cIAP1. This can be observed as a decrease in the total cellular levels of cIAP1.
Protocol:
-
Cell Treatment:
-
Treat cells with Ligand 2 or a reference SMAC mimetic (e.g., Birinapant, LCL161) at various concentrations and for different time points.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for cIAP1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence.
-
-
Analysis:
-
Compare the intensity of the cIAP1 band in ligand-treated samples to the vehicle-treated control to determine if the ligand induces cIAP1 degradation.
-
Mandatory Visualizations
Experimental Workflow for Validating cIAP1 Engagement
Caption: Workflow for validating cIAP1 engagement with Ligand 2.
cIAP1 Signaling Pathway in TNF-α Signaling
Caption: Role of cIAP1 in canonical and non-canonical NF-κB signaling.
References
- 1. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
Comparing the selectivity profile of different cIAP1 ligands
For Researchers, Scientists, and Drug Development Professionals
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a critical regulator of apoptosis and immune signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. A key consideration in the development of cIAP1-targeted therapies is the selectivity of small molecule ligands, not only for cIAP1 over other IAP family members like cIAP2 and X-linked inhibitor of apoptosis protein (XIAP), but also across the broader proteome. This guide provides a comparative analysis of the selectivity profiles of prominent cIAP1 ligands, supported by experimental data and detailed methodologies.
Selectivity Profiles of cIAP1 Ligands: A Quantitative Comparison
The selectivity of cIAP1 ligands is typically determined by their binding affinity to cIAP1 and other IAP family proteins. The following table summarizes the binding affinities (Ki or Kd values) of several well-characterized SMAC mimetic compounds for cIAP1, cIAP2, and XIAP. Lower values indicate higher binding affinity.
| Compound | Type | cIAP1 (nM) | cIAP2 (nM) | XIAP (nM) | cIAP1 vs. XIAP Selectivity | Reference |
| Birinapant (TL32711) | Bivalent SMAC Mimetic | <1 (Kd) | - | 45 (Kd) | >45-fold | [1] |
| GDC-0152 | Monovalent SMAC Mimetic | 17 (Ki) | 43 (Ki) | 28 (Ki) | ~1.6-fold | [2][3] |
| LCL161 | Monovalent SMAC Mimetic | - | - | - | Pan-IAP inhibitor with similar affinities | [4] |
| SM-130 | Monovalent SMAC Mimetic | - | - | - | Selective for cIAPs over XIAP | [5] |
| SM-114 | Monovalent SMAC Mimetic | - | - | - | Selective for cIAP1 over XIAP | [5] |
| Compound 5 (SM-1295) | Monovalent SMAC Mimetic | <10 (Ki) | <10 (Ki) | >9000 (Ki, estimated) | >900-fold | [6][7] |
| Compound 7 | Monovalent SMAC Mimetic | - | - | - | 933-fold for cIAP1 over XIAP | [7] |
Note: The binding affinity values are sourced from different studies and may have been determined using various assays and experimental conditions. Direct comparison should be made with caution. The selectivity ratio is calculated as Ki(XIAP) / Ki(cIAP1). A higher ratio indicates greater selectivity for cIAP1 over XIAP.
Signaling Pathways Modulated by cIAP1 Ligands
cIAP1 is a key node in cellular signaling, primarily regulating the NF-κB and apoptosis pathways. SMAC mimetics bind to the BIR domains of cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAP1 has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to apoptosis.
References
- 1. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
cIAP1 vs. MDM2: A Comparative Guide for E3 Ligase Targeting in PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential therapeutic window. While over 600 E3 ligases are encoded in the human genome, only a handful, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in clinical development.[1][3]
This guide provides a detailed comparison of two alternative and increasingly important E3 ligases for PROTAC development: cellular inhibitor of apoptosis protein 1 (cIAP1) and mouse double minute 2 homolog (MDM2). We will explore their mechanisms of action, compare their advantages and limitations, present supporting quantitative data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action and Signaling Pathways
cIAP1: The Apoptosis Regulator Turned Degrader
Cellular IAP1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, which plays a crucial role in cell survival and signaling pathways.[4] As a RING-domain E3 ligase, cIAP1 is involved in the ubiquitination of key signaling molecules.[4] PROTACs that recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[3][5]
When a cIAP1-based PROTAC forms a ternary complex with cIAP1 and a target protein, it induces the polyubiquitination of the target. Recent studies have shown that cIAP1-mediated degradation involves the formation of complex, branched ubiquitin chains (K48/K63 and K11/K48), which are potent signals for proteasomal degradation.[6] This process is dependent on the K63-specific E2 enzyme UBE2N.[6] Ligands for cIAP1, such as those derived from Smac mimetics (e.g., bestatin derivatives), bind to the BIR domains of cIAP1, which relieves auto-inhibition and activates its E3 ligase activity.[4][7]
MDM2: The Guardian's Guardian with a Dual-Action Therapeutic Strategy
MDM2 is a RING-finger E3 ligase best known as the primary negative regulator of the p53 tumor suppressor, often referred to as the "guardian of the genome".[8][9] Under normal cellular conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation, thus keeping p53 levels low.[10] In many cancers, MDM2 is overexpressed, which suppresses p53's tumor-fighting functions.[8]
MDM2-based PROTACs offer a unique and powerful dual mechanism of action, particularly in cancers with wild-type p53.[10][11] By recruiting MDM2 to a different target protein, the PROTAC not only induces the degradation of the POI but also competitively inhibits the MDM2-p53 interaction.[12] This leads to the stabilization and activation of p53, which can then trigger cell cycle arrest, apoptosis, and other tumor-suppressive pathways.[10][11] This dual functionality can result in a potent synergistic anti-cancer effect.
Comparative Analysis
The selection between cIAP1 and MDM2 depends on the therapeutic context, the target protein, and the desired biological outcome. The tables below summarize their key characteristics.
Table 1: General Characteristics of cIAP1 and MDM2 E3 Ligases
| Feature | cIAP1 | MDM2 |
| Family | Inhibitor of Apoptosis (IAP) | RING-finger |
| Key Domains | 3 BIR domains, 1 RING domain | N-terminal p53 binding domain, C-terminal RING domain |
| Natural Substrates | RIPK1, TRAF2, NIK, Smac/DIABLO | p53, TAp73, E2F1 |
| Cellular Localization | Primarily Cytoplasmic | Nucleus and Cytoplasm |
| Expression | Widely expressed | Often overexpressed in various cancers |
| PROTAC Ligands | Bestatin, Smac mimetics (e.g., LCL161 derivatives)[7] | Nutlin derivatives (e.g., Nutlin-3a), Idasanutlin[3][13] |
Table 2: Comparison of PROTACs Recruiting cIAP1 vs. MDM2
| Feature | cIAP1-based PROTACs | MDM2-based PROTACs |
| Mechanism | Direct ubiquitination and degradation of POI.[6] | Dual-action: POI degradation and p53 stabilization.[10][11] |
| Advantages | - Efficacy may be independent of p53 status.- Opportunity to target proteins in apoptosis-resistant cells. | - Synergistic anti-tumor activity in p53 wild-type cancers.[12]- Can overcome resistance mechanisms associated with MDM2 inhibitors.[9]- Potential for efficacy in p53-deficient cells via TAp73 stabilization.[14] |
| Limitations | - Smac mimetics can have broad effects on IAP family members, potentially leading to off-target toxicities.- Rebound expression of related IAPs (like cIAP2) has been observed.[15] | - Efficacy is often highly dependent on wild-type p53 status.[13]- The p53 pathway is complex; its activation can have unintended consequences.- Feedback loops can upregulate MDM2 expression, potentially requiring sustained treatment.[16] |
| Clinical Status | Several in preclinical development; fewer in clinical trials compared to CRBN/VHL-based PROTACs.[5][17] | Multiple PROTACs targeting MDM2 for degradation or harnessing MDM2 are in preclinical and early clinical development.[17][18] |
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The functional consequence is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays.
Table 3: Performance Metrics of Exemplary cIAP1 and MDM2 PROTACs
| PROTAC (Target) | E3 Ligase | Cell Line | DC50 | Dmax | IC50 (Viability) | Reference |
| A1874 (BRD4) | MDM2 | MOLM-13 (p53-WT) | ~30 nM | >90% | ~15 nM | [13] |
| MD-224 (MDM2) | CRBN | RS4;11 (p53-WT) | <1 nM | >95% | ~5 nM | [13][16] |
| CL144 (MDM2) | CRBN | HeLa | 90 nM | >80% | N/A | [19] |
| SNIPER(CRABP-II) | cIAP1 | HeLa | ~100 nM | ~70% | N/A | [3] |
| CDK6 Degrader (CDK6) | cIAP1 | MOLM-13 | ~50 nM | >90% | ~70 nM | [20] |
*Note: MD-224 and CL144 are examples of PROTACs that degrade MDM2 itself, recruiting the CRBN E3 ligase. They are included to show the potency of targeting MDM2 for degradation.
Experimental Protocols
Rigorous experimental validation is essential for characterizing and comparing PROTACs. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is the primary assay to quantify the extent of target protein degradation.[2]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[21]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[21]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[2]
-
In Vitro/In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[22]
-
Cell Treatment and Immunoprecipitation (IP):
-
Treat cells with the PROTAC at an effective concentration (e.g., near the DC50) and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate.[23]
-
Lyse the cells as described above.
-
Incubate the protein lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., anti-Ub, P4D1) to detect the polyubiquitin smear on the target protein.[22]
-
The presence of a high molecular weight smear in the PROTAC-treated sample confirms target ubiquitination.
-
Cell Viability Assay
This assay measures the functional consequence of target protein degradation on cell proliferation or survival.[24]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat cells with a range of PROTAC concentrations in triplicate for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to calculate the IC50 value.
-
Conclusion
The choice between cIAP1 and MDM2 as E3 ligase targets for PROTACs is a strategic decision that hinges on the specific therapeutic goal.
-
cIAP1 offers a versatile platform for targeted protein degradation that is not contingent on p53 status, making it a viable option for a broader range of cancers and diseases. However, careful consideration must be given to the potential for on-target toxicities related to the essential roles of IAP proteins in cell survival.
-
MDM2 provides a compelling dual-action strategy for treating p53 wild-type cancers, simultaneously degrading an oncogenic target while activating the powerful tumor-suppressive functions of p53.[11] This synergistic approach can lead to profound anti-tumor efficacy. The main limitation is its reliance on a functional p53 pathway, although emerging evidence suggests activity in some p53-deficient contexts.[14]
As the field of targeted protein degradation continues to expand, diversifying the repertoire of utilized E3 ligases is paramount.[3][25] Both cIAP1 and MDM2 represent valuable alternatives to the more commonly used CRBN and VHL, offering unique mechanistic advantages that can be tailored to specific cancer vulnerabilities and other disease pathologies. The continued development of novel ligands and a deeper understanding of the cellular consequences of hijacking these E3 ligases will undoubtedly broaden the therapeutic potential of PROTAC technology.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 9. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeted Protein Degradation: Clinical Advances in the Field of Oncology [mdpi.com]
- 18. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 19. Development of MDM2‐Targeting PROTAC for Advancing Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cIAP1-Based Degraders: A New Frontier in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) have opened new therapeutic avenues. These molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorse E3 ligases in TPD, researchers are increasingly exploring alternatives to overcome existing limitations. Among these, the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling E3 ligase with distinct advantages.
This guide provides an objective comparison of cIAP1-based degraders, often termed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), with degraders that utilize other E3 ligases.[1][2][3] We will delve into their unique mechanism of action, key advantages supported by experimental data, and provide detailed protocols for their evaluation.
Mechanism of Action: A Dual-Action Approach
Unlike conventional PROTACs where the E3 ligase acts purely as a catalyst, cIAP1-based degraders often induce the auto-ubiquitination and degradation of cIAP1 itself.[4][5] Since cIAP1 is a key suppressor of apoptosis, its degradation can sensitize cancer cells to programmed cell death.[4] This dual mechanism—simultaneous degradation of the target protein and a key apoptosis inhibitor—represents a significant advantage in oncology applications.
Furthermore, the ubiquitination process initiated by cIAP1 is distinct. It can assemble complex branched ubiquitin chains (e.g., K48/K63 and K11/K48), which differs from the canonical K48-linked chains typically associated with CRBN and VHL-mediated degradation.[6] This unique ubiquitin code highlights a fundamental mechanistic diversity in how these degraders function.[6][7]
Caption: Mechanism of cIAP1-based degraders leading to target degradation and apoptosis.
Key Advantages Over Other E3 Ligases
Overcoming Acquired Resistance
A major challenge in TPD is acquired resistance, often arising from mutations in or downregulation of the recruited E3 ligase, such as CRBN or VHL.[8][9] Because cIAP1-based degraders utilize an entirely different E3 ligase, they offer a powerful strategy to overcome resistance to CRBN or VHL-based PROTACs.[5][10] This provides a critical therapeutic option for patients who have relapsed on other degrader therapies.
Leveraging Differential E3 Ligase Expression
The expression levels of E3 ligases vary significantly across different tissues and tumor types.[11][] cIAP1 and its homolog cIAP2 are frequently overexpressed in various cancers, including renal cell carcinoma and certain lymphomas.[11][13][14] In tumors where cIAP1 is highly expressed but CRBN or VHL levels are low, a cIAP1-based degrader is the more rational and potentially more effective choice. This tissue- and cancer-specific expression can be exploited to achieve a wider therapeutic window and enhanced tumor selectivity.
Inducing Apoptosis for Enhanced Efficacy
As inhibitors of apoptosis, cIAP1 proteins are critical for cancer cell survival.[4][15] Ligands for cIAP1, such as SMAC mimetics, are known to induce its degradation, thereby promoting apoptosis.[4] cIAP1-based degraders inherently possess this pro-apoptotic activity in addition to degrading a separate oncogenic target. This dual-action mechanism can lead to a more profound and durable anti-tumor response compared to degraders that only eliminate the target protein.
Quantitative Performance Comparison
The efficacy of a degrader is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). While direct head-to-head comparisons are dependent on the target, linker, and cell line, the following table summarizes representative data from the literature to illustrate the potency of degraders recruiting different E3 ligases.
| E3 Ligase Recruited | Degrader Example | Target Protein | Cell Line | DC50 | Dmax (%) | Citation(s) |
| cIAP1 | SNIPER(ER) | Estrogen Receptor α | MCF-7 | ~30 nM | >90% | [16] |
| cIAP1 | SNIPER-5 | BCR-ABL | K562 | ~100 nM | Potent | [5] |
| VHL | ARV-771 | BRD4 | KBM7 | <10 nM | >90% | [9] |
| VHL | Compound 1 | IRAK4 | THP-1 | 259 nM | Significant | [17] |
| CRBN | dBET6 | BRD4 | KBM7 | <10 nM | >95% | [9] |
| CRBN | KT-474 | IRAK4 | THP-1 | 8.9 nM | >95% | [17] |
Note: This table provides a qualitative comparison. DC50 and Dmax values are highly dependent on the specific molecule, target, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol details the steps to determine the DC50 and Dmax of a degrader using Western blotting.[18]
Materials:
-
Cell culture reagents and appropriate cell line
-
cIAP1-based degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of protein degradation.
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once they reach desired confluency, treat them with a serial dilution of the degrader compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[18]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane again, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[17][18]
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol measures the pro-apoptotic effect of the cIAP1-based degrader.
Materials:
-
Cell culture reagents
-
Degrader compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the degrader at various concentrations (e.g., around the DC50 for the target) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in different quadrants:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive. Compare the percentage of apoptotic cells in degrader-treated samples to the vehicle control.
-
Conclusion
cIAP1-based degraders represent a significant expansion of the TPD toolbox, offering distinct advantages over more established E3 ligase platforms like CRBN and VHL. Their ability to overcome resistance, leverage differential expression patterns, and induce a dual mechanism of target degradation and apoptosis makes them a highly attractive modality, particularly for oncology. As our understanding of the vast landscape of E3 ligases grows, harnessing the unique biology of ligases like cIAP1 will be crucial for developing the next generation of highly effective and selective protein degrader therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 13. Expression parameters of the inhibitors of apoptosis cIAP1 and cIAP2 in renal cell carcinomas and their prognostic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of cIAP1 Ligand Cross-reactivity with XIAP
This guide provides a detailed comparison of the binding affinity and selectivity of small-molecule inhibitors targeting cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and their cross-reactivity with the X-linked Inhibitor of Apoptosis Protein (XIAP). The development of ligands that can differentiate between IAP family members is crucial for both therapeutic applications and for dissecting the specific roles of these proteins in cellular pathways. While the term "cIAP1 ligand 2" is not a standardized nomenclature, this guide will refer to representative selective cIAP1/2 inhibitors from published studies to illustrate the principles of selectivity and cross-reactivity.
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and inflammation.[1] Among the eight human IAPs, cIAP1, cIAP2, and XIAP are prominent targets for cancer therapy.[1][2] XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing caspases-3, -7, and -9.[3][4] In contrast, cIAP1 and cIAP2 are E3 ubiquitin ligases that regulate cell death and survival, primarily through the NF-κB signaling pathway and by targeting proteins for proteasomal degradation.[5][6] Small-molecule IAP inhibitors, known as Smac mimetics, are designed to mimic the endogenous IAP antagonist Smac/DIABLO, promoting apoptosis in cancer cells.[2] Early-generation Smac mimetics were often pan-IAP inhibitors, binding to both cIAPs and XIAP. However, recent research has focused on developing selective inhibitors to minimize off-target effects and better understand the distinct functions of each IAP protein.[1]
Data Presentation: Comparative Binding Affinity
The selectivity of an IAP ligand is determined by its binding affinity for different IAP proteins. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The following table summarizes binding data for several representative Smac mimetics, demonstrating a range of selectivity profiles for cIAP1 and XIAP.
| Compound | Target Domain | cIAP1 Kᵢ (nM) | cIAP2 Kᵢ (nM) | XIAP Kᵢ (nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| Compound 5 | BIR3 | 11.6 | 3.2 | 2000 | ~172-fold | [2] |
| Compound 7 | BIR3 | 3.4 | - | >3000 | >882-fold | [2] |
| Birinapant (Lead 1) | BIR3 | - | - | - | >2000-fold for cIAP1 over XIAP | [7] |
| Lead 2 | BIR3 | Equipotent | - | Equipotent | ~1-fold (Equipotent) | [7] |
| Lead 3 | BIR3 | 60,000 | - | - | 38-fold for XIAP over cIAP1 | [7] |
| AZD5582 | BIR domains | High Potency | High Potency | 15 (EC₅₀) | Dimeric (High potency for both) | [8] |
Note: Kᵢ values represent the inhibition constant. EC₅₀ is the half-maximal effective concentration. Selectivity is calculated as the ratio of Kᵢ (XIAP) / Kᵢ (cIAP1). Data for some compounds were presented qualitatively in the source material.
The data clearly show that compounds can be engineered for high selectivity. For instance, Compounds 5 and 7 exhibit over a hundred-fold preference for cIAP1 over XIAP.[2] This high degree of selectivity allows researchers to modulate cIAP1/2 functions with minimal direct interference with XIAP's caspase-inhibiting role.[1][2] Studies using such selective inhibitors have demonstrated that potent induction of apoptosis in many tumor cell lines does not require direct binding to XIAP.[2]
Signaling Pathways and Mechanism of Action
cIAP1 and XIAP regulate apoptosis through distinct mechanisms. Understanding these pathways is key to interpreting the effects of selective ligands.
-
XIAP Function: XIAP directly binds to and inhibits executioner caspases (-3 and -7) and initiator caspase-9, effectively acting as a brake on the final stages of apoptosis.[4]
-
cIAP1/2 Function: cIAP1 and cIAP2 are RING-domain E3 ubiquitin ligases.[5] In the context of TNFα signaling, they are recruited to the receptor complex where they ubiquitylate RIP1 kinase, leading to the activation of the pro-survival NF-κB pathway.[9] Smac mimetics, including selective cIAP1/2 ligands, bind to the BIR3 domain of cIAP1/2, triggering a conformational change that activates their E3 ligase activity.[3] This leads to auto-ubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2.[3] The loss of cIAPs prevents NF-κB activation and promotes the formation of a death-inducing complex (the ripoptosome), leading to caspase-8 activation and apoptosis.[3][5]
Experimental Protocols
The determination of ligand selectivity involves a combination of biochemical binding assays and cell-based functional assays.
1. Biochemical Binding Assay: Fluorescence Polarization (FP)
This assay measures the binding affinity between a fluorescently labeled ligand (tracer) and a target protein in solution.
-
Principle: A small, fluorescently labeled molecule (e.g., a Smac-derived peptide) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to a larger protein (like a cIAP1 or XIAP BIR domain), its tumbling slows significantly, and it emits more polarized light. An unlabeled test ligand competes with the fluorescent tracer for binding to the protein, displacing it and causing a decrease in fluorescence polarization.
-
Methodology:
-
A constant concentration of the purified target protein (e.g., recombinant cIAP1-BIR3 or XIAP-BIR3) is incubated with a constant concentration of a fluorescent tracer peptide.[7]
-
Serial dilutions of the unlabeled test ligand (e.g., "this compound") are added to the protein/tracer mixture in a microplate.[10]
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The data are plotted as fluorescence polarization versus ligand concentration. The IC₅₀ value is determined by fitting the curve, which can then be used to calculate the inhibition constant (Kᵢ). This process is repeated for each target protein (cIAP1, cIAP2, XIAP) to determine the selectivity profile.[7]
-
2. Cellular Assay: Immunoblotting for cIAP1 Degradation
This assay confirms the mechanism of action of a cIAP1 ligand in a cellular context by measuring the degradation of the target protein.
-
Principle: Smac mimetic binding to cIAP1 induces its auto-ubiquitylation and rapid degradation by the proteasome.[3] This reduction in cellular cIAP1 protein levels can be detected by immunoblotting (Western blotting).
-
Methodology:
-
Cancer cell lines sensitive to IAP antagonists (e.g., MDA-MB-231) are cultured in multi-well plates.[3]
-
Cells are treated with increasing concentrations of the test ligand for a defined period (e.g., 4-24 hours).[2]
-
Following treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein concentration in the lysates is quantified to ensure equal loading.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., anti-Erk1/2 or anti-tubulin) is also used to verify equal protein loading.[3]
-
A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured. The intensity of the band corresponding to cIAP1 indicates its relative abundance, showing degradation in treated samples compared to controls. This assay can also be used to show that XIAP levels are unaffected, confirming selectivity within the cell.[3]
-
Conclusion
The development of small-molecule inhibitors that are highly selective for cIAP1/2 over XIAP is an achievable and important goal in cancer drug discovery. Quantitative binding assays demonstrate that selectivity ratios exceeding 1,000-fold are possible.[1][2] These selective ligands function by inducing the rapid proteasomal degradation of cIAP1 and cIAP2, which in turn promotes apoptosis in sensitive cancer cell lines.[3] Critically, studies with these selective tools have revealed that direct antagonism of XIAP is not a prerequisite for inducing cell death via Smac mimetics in many contexts.[2] Therefore, selective cIAP1/2 ligands represent powerful pharmacological probes to investigate the distinct roles of IAP proteins and hold promise as targeted therapeutic agents.
References
- 1. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. XIAP at the crossroads of cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Benchmarking New cIAP1 Ligands: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel and established ligands targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in inhibitor of apoptosis (IAP) antagonist research.
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a pivotal regulator of apoptosis and immune signaling, making it a compelling target for cancer therapy. As an E3 ubiquitin ligase, cIAP1 modulates cell death pathways, and its dysregulation is implicated in tumorigenesis and treatment resistance. The development of small molecules that antagonize cIAP1, often termed SMAC mimetics, has shown promise in preclinical and clinical settings. This guide benchmarks emerging cIAP1 ligands against established compounds to highlight advances in potency, selectivity, and mechanistic understanding.
Quantitative Comparison of cIAP1 Ligands
The following tables summarize the binding affinities and cellular activities of various new and established cIAP1 ligands. This data facilitates a direct comparison of their potency and selectivity profiles.
Table 1: Binding Affinities of Established cIAP1 Inhibitors (SMAC Mimetics)
| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Reference(s) |
| Birinapant (TL32711) | <1 | - | 45 | [1][2] |
| Xevinapant (AT-406/SM-406) | 1.9 | 5.1 | 66.4 | [3][4][5][6][7][8] |
| GDC-0152 | 17 | 43 | 28 | [8][9][10][11] |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | [12] |
| Tolinapant (ASTX660) | <12 (IC50) | - | <40 (IC50) | [8][13] |
Note: Ki values represent binding affinity, while IC50 values represent the concentration required for 50% inhibition in a given assay. Direct comparison should be made with caution.
Table 2: Binding Affinities of New and Selective cIAP1/2 Ligands
| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | cIAP1/XIAP Selectivity | Reference(s) |
| Compound 3 | 1.8 | 4.9 | 392 | ~218-fold | [14][15] |
| Compound 4 | 1.1 | 3.0 | 870 | ~791-fold | [14][15] |
| Compound 5 (SM-1295) | 3.2 | 9.5 | 3080 | ~962-fold | [14][15] |
Table 3: Activity of a Novel RING Domain-Targeting cIAP1 Inhibitor
| Compound | cIAP1 Autoubiquitination IC50 (µM) | Mechanism of Action | Reference(s) |
| D19 | 14.1 | Binds to the RING domain, inhibiting E2-E3 interaction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay is used to determine the binding affinity (Ki) of test compounds for the BIR3 domain of cIAP1.
Principle: The assay measures the change in polarization of a fluorescently labeled probe (e.g., a SMAC-derived peptide) upon binding to the cIAP1 BIR3 protein. Unlabeled ligands compete with the probe for binding, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL bovine gamma globulin (BGG), and 0.5 mg/mL 3-[(3-cholamidopropyl) dimethylammonio] propanesulfonic acid (CHAPS).
-
Fluorescent Probe: A fluorescein-labeled SMAC-derived peptide (e.g., AbuRPFK(5-Fam)-NH2).
-
Protein: Purified recombinant cIAP1 BIR3 domain.
-
Test Compounds: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in black, non-binding 384-well plates.
-
To each well, add the cIAP1 BIR3 protein and the fluorescent probe at concentrations optimized for a stable polarization signal.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.
-
The data is fitted to a competitive binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination.
Principle: In the presence of E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP, cIAP1 catalyzes the transfer of ubiquitin to itself. This can be visualized as a high molecular weight smear on a Western blot.
Protocol:
-
Reaction Mixture Preparation (per reaction):
-
5X Ubiquitination Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP.
-
E1 Activating Enzyme (e.g., UBE1): ~250 ng
-
E2 Conjugating Enzyme (e.g., UbcH5b): ~500 ng
-
Ubiquitin: ~0.5 µg
-
Purified cIAP1 protein: ~0.5 µg
-
Test compound or vehicle (DMSO).
-
-
Assay Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody or an anti-cIAP1 antibody to visualize the ubiquitinated cIAP1.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effect of cIAP1 ligands on cancer cell lines and to calculate the IC50 value.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add DMSO (150 µL per well) to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures.
Caption: cIAP1 signaling pathway and mechanism of SMAC mimetic action.
Caption: Workflow for determining inhibitor binding affinity using a Fluorescence Polarization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. ubiqbio.com [ubiqbio.com]
- 15. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of cIAP1 Ligand 2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of cIAP1 ligand 2, a derivative of LCL161 used in research.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Accidental Release and Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading. For powdered material, avoid creating dust. For solutions, use an absorbent material like diatomite or universal binders to contain the liquid.
-
Cleanup: Carefully collect the spilled material. If it is a solution, absorb it with the binding material. If it is a powder, gently sweep it up to avoid creating dust.
-
Decontamination: Decontaminate the affected surfaces and any equipment used for cleanup by scrubbing with alcohol.
-
Disposal of Cleanup Materials: All contaminated materials, including the absorbent pads and cleaning tools, must be disposed of as hazardous waste according to the procedures outlined below.
III. Proper Disposal Procedures
The guiding principle for the disposal of this compound is to adhere strictly to local, state, and federal environmental regulations.[1]
-
Waste Classification: this compound should be treated as hazardous chemical waste.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and appropriate waste container.
-
The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution.
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical containers.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling cIAP1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of cIAP1 Ligand 2, ensuring laboratory safety and experimental integrity.
This document provides critical safety and logistical information for the handling of this compound, a derivative of LCL161 used as an Inhibitor of Apoptosis Protein (IAP) ligand. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
This compound, like similar small molecule inhibitors, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Identification and Precautions:
Based on available safety data for similar cIAP1 ligands, the compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH-approved respirator may be necessary for handling large quantities or if aerosolization is possible. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the powder is -20°C for up to three years.
-
Stock solutions should be stored at -80°C for up to one year.
Preparation of Stock Solutions:
-
All work with the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
This compound is soluble in DMSO. For a stock solution, dissolve the compound in DMSO to the desired concentration (e.g., 10 mM). Sonication may be required to fully dissolve the compound.
Experimental Protocol: Western Blot for cIAP1 Degradation
This protocol provides a general workflow for assessing the ability of this compound to induce the degradation of cIAP1 in a cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cIAP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing cIAP1 degradation.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of apoptosis and the NF-κB signaling pathway. It functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation. cIAP1 ligands, also known as SMAC mimetics, bind to cIAP1 and induce its auto-ubiquitination and subsequent degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, ultimately promoting apoptosis in cancer cells.[2][3][4][5][6]
Signaling Pathway Diagram:
Caption: Non-canonical NF-κB pathway activation.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Procedure:
-
Segregation: All materials that have come into contact with this compound, including unused compound, empty vials, contaminated gloves, pipette tips, and labware, must be segregated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste unless compatible.
-
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound").
-
Storage Pending Disposal: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
